Methoxyphenamine hydrochloride
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSJNNQVSUVTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93-30-1 (Parent) | |
| Record name | Methoxyphenamine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301026187 | |
| Record name | Methoxyphenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-10-3 | |
| Record name | Benzeneethanamine, 2-methoxy-N,α-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyphenamine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methoxyphenamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methoxyphenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyphenamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V8BVV7FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Methoxyphenamine Hydrochloride in Respiratory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of Methoxyphenamine hydrochloride, focusing on its effects in preclinical respiratory models. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics.
Core Pharmacological Attributes
This compound is a synthetic sympathomimetic amine that primarily functions as a β-adrenergic receptor agonist.[1][2] Its principal therapeutic applications in respiratory medicine are as a bronchodilator and nasal decongestant.[1][3] The mechanism of action involves the stimulation of adrenergic receptors, leading to the relaxation of bronchial smooth muscle and vasoconstriction of nasal mucosa.[1]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various respiratory models.
Table 1: In Vivo Bronchodilatory and Anti-allergic Effects
| Species | Model | Agonist | Methoxyphenamine HCl Dose | Effect | Reference |
| Guinea Pig | Anesthetized | Histamine (B1213489) | 13 mg/kg (total i.v.) | 2.94-fold rightward shift in histamine dose-response curve | [2] |
| Guinea Pig | Anesthetized | Acetylcholine | 20 mg/kg (i.v.) | No significant effect on bronchoconstriction | [2] |
| Guinea Pig | Anesthetized | U46619 (Thromboxane A2-mimetic) | 20 mg/kg (i.v.) | No significant effect on bronchoconstriction | [2] |
Table 2: In Vivo Nasal Decongestant Effects
| Species | Model | Agonist | Methoxyphenamine HCl Dose | Effect (ID50) | Reference |
| Rat | Anesthetized | Histamine (0.2% nebulized) | i.v. administration | 1.16 mg/kg | [4] |
Table 3: In Vitro Effects on Smooth Muscle Contraction
| Tissue | Agonist | Methoxyphenamine HCl Concentration | Effect | Reference |
| Guinea Pig Ileum | Histamine | 10⁻⁵ to 10⁻³ M | Antagonized histamine-induced contractions | [2] |
| Guinea Pig Ileum | Acetylcholine | 10⁻⁵ to 3 x 10⁻⁴ M | No significant effect on contractions | [2] |
Table 4: Anti-inflammatory Effects in a COPD Model
| Species | Model | Treatment | Measured Parameters | Effect | Reference |
| Rat | LPS + Cigarette Smoke-induced COPD | Methoxyphenamine Compound (3, 9, 27 mg daily) | TNF-α, IL-1β, IL-6, TGF-β, Total and Differential White Cell Counts in BALF | Significant decrease in all measured inflammatory markers compared to the COPD group (P<0.01) | [5] |
Detailed Experimental Protocols
Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To assess the bronchodilator effect of this compound against a histamine challenge.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are anesthetized with pentobarbitone sodium.
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. A jugular vein is cannulated for intravenous administration of substances.
-
Measurement of Bronchoconstriction: Changes in bronchomotor tone are assessed by measuring the overflow of air from the lungs, which are inflated at a constant pressure. Alternatively, a strain-gauge transducer can be used to monitor breathing patterns, with an increase in the duration of the expiratory phase (Te) indicating bronchoconstriction.
-
Experimental Procedure:
-
A stable baseline of respiratory parameters is established.
-
A cumulative dose-response curve to intravenous histamine is generated.
-
This compound is administered intravenously.
-
A second histamine dose-response curve is established in the presence of this compound.
-
-
Data Analysis: The rightward shift in the histamine dose-response curve is calculated to determine the antagonistic effect of this compound.
In Vitro Guinea Pig Ileum Contraction Assay
Objective: To evaluate the effect of this compound on smooth muscle contraction in isolated guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a euthanized guinea pig and placed in Krebs physiological salt solution.
-
Experimental Setup: The ileum segment is mounted in a temperature-controlled organ bath (37°C) containing Krebs solution and bubbled with 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.
-
Induction of Contraction: Contractions are induced by adding cumulative concentrations of an agonist (e.g., histamine or acetylcholine) to the organ bath. Alternatively, electrical field stimulation can be used to elicit neurally mediated contractions.
-
Drug Application: After establishing a stable baseline and control responses to the agonist, this compound is added to the bath at various concentrations.
-
Data Recording and Analysis: The contractile responses are recorded using a data acquisition system. The effect of this compound is quantified by measuring the inhibition of the agonist-induced contractions.
Rat Model of COPD Induced by Lipopolysaccharide and Cigarette Smoke
Objective: To investigate the anti-inflammatory properties of this compound in a model of chronic obstructive pulmonary disease.
Methodology:
-
Animal Model: Adult Wistar or Sprague-Dawley rats are used.
-
COPD Induction:
-
Rats are exposed to whole-body cigarette smoke from research-grade cigarettes for a specified duration (e.g., 60 minutes, twice daily).
-
Intratracheal instillation of lipopolysaccharide (LPS) from E. coli is performed at specific time points during the smoke exposure period to induce an inflammatory response.
-
-
Treatment: A compound containing this compound is administered daily to the treatment groups.
-
Sample Collection: At the end of the study period, bronchoalveolar lavage fluid (BALF) is collected.
-
Inflammatory Marker Analysis:
-
Total and differential white blood cell counts in the BALF are determined after Giemsa staining.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and growth factors (e.g., TGF-β) in the BALF are quantified using enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The levels of inflammatory markers in the treatment groups are compared to those in the untreated COPD group.
Visualized Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
References
- 1. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 4. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
In Vivo Effects of Methoxyphenamine Hydrochloride on Bronchial Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of methoxyphenamine (B1676417) hydrochloride on bronchial smooth muscle. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for in vivo assessment, and visualizes the critical signaling pathways and experimental workflows.
Executive Summary
Methoxyphenamine hydrochloride is a sympathomimetic amine that demonstrates efficacious bronchodilatory properties in vivo.[1] Its primary mechanism involves the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to relaxation and subsequent widening of the airways.[1] Preclinical evidence also points to a secondary mechanism involving histamine (B1213489) receptor antagonism.[2] This dual action makes it a compound of interest for respiratory conditions characterized by bronchoconstriction. This document serves as a technical resource, consolidating the available in vivo data and methodologies to facilitate further research and development.
Mechanism of Action
This compound exerts its effects on bronchial smooth muscle through two principal mechanisms:
-
β2-Adrenergic Agonism (Indirect): The core action of methoxyphenamine is to stimulate the release of norepinephrine (B1679862) from sympathetic nerve endings.[1] Norepinephrine then acts as an agonist at β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. The activation of these G-protein coupled receptors initiates a downstream signaling cascade that results in muscle relaxation.[3][4]
-
Histamine H1 Receptor Antagonism: In addition to its sympathomimetic activity, in vivo and in vitro studies have demonstrated that methoxyphenamine can act as a non-competitive antagonist at histamine H1 receptors.[2] By blocking the action of histamine, a potent bronchoconstrictor, methoxyphenamine can prevent or reverse histamine-induced smooth muscle contraction.
Quantitative Data from In Vivo & In Vitro Studies
The following tables summarize the quantitative effects of this compound from preclinical studies. While direct in vivo dose-response data on bronchial smooth muscle is limited in the reviewed literature, data on nasal decongestion and bronchoconstriction inhibition provide valuable insights into its potency.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Endpoint Measured | Dosing | Result |
| Anesthetized Guinea Pigs | Histamine-Induced Bronchoconstriction | 20 mg/kg, i.v. | 2.94-fold rightward shift in the histamine dose-response curve[2] |
| Anesthetized Rats | Histamine-Induced Nasal Congestion | 1.16 mg/kg, i.v. (ID50) | 50% inhibition of the congestive response[1] |
| Anesthetized Rats | Basal Nasal Resistance | 0.01 - 30 mg/kg, i.v. | Dose-dependent reduction in nasal airway resistance[1] |
Table 2: In Vitro Efficacy of this compound
| Tissue Preparation | Endpoint Measured | Concentration | Result |
| Isolated Guinea Pig Ileum | Histamine-Induced Contraction | 10⁻⁵ M | 3.90-fold rightward shift in the histamine concentration-response curve[2] |
Signaling Pathways
The bronchodilatory effect of methoxyphenamine is primarily mediated by the β2-adrenergic signaling pathway, which is initiated by the binding of norepinephrine (released by methoxyphenamine) to the β2-adrenergic receptor on the bronchial smooth muscle cell.
Caption: β2-Adrenergic signaling pathway for bronchodilation.
The secondary mechanism involves the direct blockade of histamine H1 receptors, preventing the signaling cascade that leads to bronchoconstriction.
Caption: Histamine H1 receptor antagonist action.
Experimental Protocols
This section details a representative in vivo protocol for evaluating the effects of this compound on bronchial smooth muscle in a murine model of allergic airway disease. This methodology is adapted from established protocols for testing bronchodilators.[2][5][6]
Animal Model and Sensitization
-
Animal Strain: Use 8-10 week old Balb/c mice.
-
Allergen Sensitization and Challenge:
-
On days 0, 7, and 14, sensitize mice via intranasal instillation of 100 µg house-dust mite (HDM) extract under isoflurane (B1672236) anesthesia to induce an allergic airway phenotype.[5]
-
Control groups should receive saline instillations.
-
In Vivo Airway Mechanics Measurement
-
Anesthesia: Two days after the final HDM challenge, anesthetize mice with an intraperitoneal injection of urethane (B1682113) (e.g., 125 mg/ml solution at 16 µl/gram of body weight).[5]
-
Tracheal Cannulation: Once a surgical plane of anesthesia is achieved, perform a tracheotomy and cannulate the trachea with a 19-gauge metal cannula.[5]
-
Mechanical Ventilation: Connect the cannulated mouse to a computer-controlled piston ventilator (e.g., flexiVent, SCIREQ Inc.) for mechanical ventilation and pulmonary function tests.[5]
-
Paralysis: Administer a paralytic agent, such as pancuronium (B99182) bromide (0.8 mg/ml in saline at 10 µl/gram of body weight, i.p.), to prevent respiratory effort interference during measurements.[5]
Bronchoconstrictor Challenge and Drug Administration
-
Baseline Measurement: Record baseline respiratory mechanics using the forced oscillation technique (FOT).
-
Bronchoconstrictor Challenge: Administer an aerosolized bronchoconstrictor, such as methacholine (B1211447), at increasing concentrations (e.g., 0, 10, 30, 100 mg/ml) via a nebulizer synchronized with inspiration.[5]
-
Test Article Administration:
-
Prophylactic Dosing: Administer this compound (at various doses, e.g., 0.1, 1, 10 mg/kg) via intravenous or intraperitoneal injection prior to the methacholine challenge to assess its protective effects.
-
Therapeutic Dosing: Induce bronchoconstriction with methacholine and then administer this compound to evaluate its reversal (bronchodilator) effects.
-
-
Data Acquisition: Following each dose of bronchoconstrictor and/or test article, perform a sequence of respiratory mechanics measurements to determine parameters such as airway resistance (Rn) and elastance (Ers).[6]
The following diagram illustrates the general workflow for an in vivo bronchodilator study.
Caption: Experimental workflow for in vivo bronchodilator assessment.
Conclusion
This compound demonstrates significant potential as a bronchodilator through a dual mechanism of action involving indirect β2-adrenergic agonism and direct histamine H1 receptor antagonism. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate its in vivo efficacy and therapeutic potential for obstructive airway diseases. Future in vivo studies should focus on generating comprehensive dose-response data specifically on bronchial smooth muscle relaxation to more fully characterize its pharmacological profile.
References
- 1. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. wjgnet.com [wjgnet.com]
- 4. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methoxyphenamine hydrochloride CAS number and chemical properties
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Methoxyphenamine (B1676417) hydrochloride, a synthetic sympathomimetic amine, has been a subject of interest for its pharmacological applications, primarily as a bronchodilator and nasal decongestant. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and mechanism of action, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
Methoxyphenamine hydrochloride is the hydrochloride salt of methoxyphenamine, a beta-adrenergic receptor agonist belonging to the amphetamine class.[1][2][3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 5588-10-3 | [1][2][5][6] |
| Molecular Formula | C₁₁H₁₈ClNO | [1][3][7] |
| Molecular Weight | 215.72 g/mol | [1][5][6] |
| IUPAC Name | --INVALID-LINK--amine hydrochloride | [7] |
| Synonyms | 2-Methoxy-N,α-dimethylbenzeneethanamine hydrochloride, Methoxyphenamine HCl, OMMA | [5][6] |
| Water Solubility | 0.783 mg/mL | [7] |
| logP | 2.13 | [7] |
| pKa (Strongest Basic) | 10.04 | [7] |
| Solubility in DMSO | 43 mg/mL (199.33 mM) | [6] |
Mechanism of Action: Adrenergic System Modulation
The primary mechanism of action of this compound involves its role as a sympathomimetic amine that stimulates the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[8] This release triggers the activation of both alpha and beta-adrenergic receptors, leading to a cascade of physiological responses characteristic of the "fight or flight" response.[8]
The therapeutic effects are primarily mediated through two receptor subtypes:
-
Beta-2 Adrenergic Receptors: Activation of these receptors in the smooth muscle of the bronchioles leads to muscle relaxation, resulting in bronchodilation and improved airflow. This makes the compound effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[8]
-
Alpha-Adrenergic Receptors: Stimulation of these receptors in the nasal mucosa causes vasoconstriction of the blood vessels.[8] This reduces blood flow and subsequently alleviates nasal congestion associated with conditions like the common cold, allergies, or sinusitis.[8]
Mechanism of Action of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves the reaction of o-methoxyphenylacetone with a methylamine (B109427) solution to form a Schiff base, followed by reduction and subsequent salt formation with hydrochloric acid.[9]
Methodology:
-
Schiff Base Formation: o-methoxyphenylacetone is reacted with a methylamine solution (e.g., in methanol (B129727) or ethanol) in a suitable reactor. The reaction is typically carried out at a controlled temperature (e.g., 28°C) for a specified duration (e.g., 15 hours) to ensure the complete formation of the corresponding Schiff base.[9]
-
Reduction: The resulting Schiff base is then reduced to form the methoxyphenamine free base. This can be achieved using a suitable reducing agent, such as lithium aluminum hydride or through catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C).[9][10] The reaction conditions (temperature and duration) are critical for achieving a high yield.
-
Salt Formation and Purification: The methoxyphenamine free base is dissolved in a solvent like absolute ethanol (B145695). The solution is cooled (e.g., to below 0°C), and a solution of hydrochloric acid in ethanol is added dropwise to adjust the pH to 2-3, leading to the precipitation of this compound.[11]
-
Recrystallization and Drying: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as absolute ethanol.[11] The purified product is then dried under vacuum at an elevated temperature (e.g., 80°C) to yield the final this compound.[11]
General Synthesis Workflow for this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method allows for the simultaneous determination of this compound in combination with other active pharmaceutical ingredients in dosage forms.[12]
Experimental Parameters:
| Parameter | Specification |
| Column | Ultrasphere C18 |
| Mobile Phase | Dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Linear Range | 62.5 - 375 µg/mL |
| Intra-day RSD | 0.4 - 0.6% |
| Inter-day RSD | 0.4 - 0.6% |
| Recovery | 99.8 ± 0.9% to 100.4 ± 1.6% |
Protocol:
-
Standard and Sample Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase. For capsule dosage forms, the contents are dissolved in the mobile phase, sonicated, and filtered to obtain the sample solution.
-
Chromatographic Separation: Inject the standard and sample solutions into the HPLC system. The separation is achieved on the C18 column using the specified mobile phase and flow rate.
-
Detection and Quantification: Monitor the eluent at 264 nm. The retention time for this compound is determined from the chromatogram of the standard solution. The concentration in the sample is quantified by comparing the peak area with the calibration curve generated from the standard solutions.
Workflow for HPLC Analysis of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | 5588-10-3 [chemicalbook.com]
- 3. This compound | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. CN106699576A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. CN101712623A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 11. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Methoxyphenamine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methoxyphenamine (B1676417) hydrochloride, a β-adrenergic receptor agonist utilized in research as a bronchodilator. This document details established synthetic routes, offers in-depth experimental protocols, and presents a thorough analytical characterization of the compound.
Synthesis of Methoxyphenamine Hydrochloride
The most common and efficient synthesis of this compound proceeds via a reductive amination of o-methoxyphenylacetone with methylamine (B109427). This two-step process involves the formation of an intermediate Schiff base, which is subsequently reduced to the secondary amine, Methoxyphenamine. The free base is then converted to its hydrochloride salt to improve stability and solubility.
Synthesis Workflow
The synthesis workflow can be visualized as a two-stage process: Schiff base formation followed by reduction and salt formation.
Caption: A flowchart illustrating the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol is based on established methods utilizing sodium borohydride (B1222165) as the reducing agent.
Materials:
-
o-Methoxyphenylacetone
-
Methylamine solution (e.g., 40% in methanol)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl) in ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve o-methoxyphenylacetone in methanol.
-
Add the methylamine solution to the flask.
-
Stir the mixture at room temperature for 15-18 hours to form the Schiff base intermediate. The reaction progress can be monitored by techniques like TLC or GC to ensure the consumption of the starting ketone.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the cooled solution while maintaining the temperature. The amount of sodium borohydride is typically 0.18-0.2 times the mass of the initial o-methoxyphenylacetone[1][2].
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 6-12 hours[3].
-
-
Work-up and Isolation of the Free Base:
-
Carefully add water to quench any unreacted sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude Methoxyphenamine free base as an oil.
-
-
Salt Formation:
-
Dissolve the crude free base in absolute ethanol.
-
Cool the solution to below 0 °C.
-
Slowly add a solution of hydrochloric acid in ethanol dropwise while stirring until the pH of the solution reaches 2-3[1][2].
-
A precipitate of this compound will form.
-
Allow the mixture to crystallize at a low temperature (e.g., -8 °C) for several hours to maximize the yield[2].
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Synthesis Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | o-Methoxyphenylacetone | [1][2][3][4] |
| Reagents | Methylamine, Sodium Borohydride | [1][2] |
| Alternative Reducing Agents | Potassium Borohydride, Catalytic Hydrogenation (Pd/C) | [2][5] |
| Solvent | Methanol, Ethanol | [1][2][3][4] |
| Reaction Time (Schiff Base) | 15-18 hours | [4] |
| Reaction Time (Reduction) | 6-12 hours | [3] |
| Yield | 81.4% - 88.6% | [2][4] |
| Purity (by HPLC) | >99% | [5] |
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Ultrasphere C18 column[4].
-
Mobile Phase: A mixture of dichloromethane, methanol, and a 0.25% (v/v) diethylamine (B46881) aqueous solution in a ratio of 20:60:20 (v/v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV detection at 264 nm[4].
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to Methoxyphenamine and any impurity peaks. The purity is calculated based on the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and confirmation of Methoxyphenamine.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as one with a 5% phenyl methylpolysiloxane stationary phase is suitable.
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: The hydrochloride salt is typically converted to the free base by extraction under basic conditions before injection.
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared with a reference standard. Key fragment ions for Methoxyphenamine are observed at m/z 58 (base peak), 91, and 121[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Aromatic protons: ~6.8-7.3 ppm.
-
Methine proton (CH-N): Multiplet.
-
Methylene protons (CH₂-Ar): Multiplets.
-
Methoxy protons (O-CH₃): Singlet around 3.8 ppm.
-
N-Methyl protons (N-CH₃): Singlet.
-
Methyl protons (C-CH₃): Doublet.
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Aromatic carbons: ~110-160 ppm.
-
Methine carbon (CH-N).
-
Methylene carbon (CH₂-Ar).
-
Methoxy carbon (O-CH₃).
-
N-Methyl carbon (N-CH₃).
-
Methyl carbon (C-CH₃).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H stretch (secondary amine salt): Broad band in the region of 2400-2800 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹.
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹.
-
C-O stretch (aryl ether): ~1240 cm⁻¹.
-
C-N stretch: ~1000-1200 cm⁻¹.
-
Characterization Data Summary
| Analytical Technique | Key Parameters and Expected Values |
| HPLC | Retention time dependent on specific method; Purity > 99%. |
| GC-MS | Characteristic retention time; Mass spectrum with key fragments at m/z 58, 91, 121[6]. |
| ¹H NMR | Signals corresponding to aromatic, methine, methylene, methoxy, and methyl protons at expected chemical shifts. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| FTIR | Characteristic absorption bands for N-H (salt), C-H, C=C (aromatic), C-O, and C-N functional groups. |
Mechanism of Action: β-Adrenergic Receptor Signaling Pathway
Methoxyphenamine acts as a β-adrenergic receptor agonist[7][8][9]. Its therapeutic effect as a bronchodilator is mediated through the activation of β₂-adrenergic receptors in the smooth muscle of the airways. This activation initiates a downstream signaling cascade.
Signaling Pathway Diagram
The binding of Methoxyphenamine to the β-adrenergic receptor triggers a series of intracellular events, leading to the desired physiological response.
Caption: The β-adrenergic receptor signaling pathway activated by Methoxyphenamine.
Upon binding of Methoxyphenamine to the β-adrenergic receptor, the associated Gs protein is activated. The α-subunit of the Gs protein dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). Active PKA then phosphorylates various downstream target proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106699576A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Downstream defects in beta-adrenergic signaling and relation to myocyte contractility after cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Methoxyphenamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of Methoxyphenamine hydrochloride and outlines a systematic approach to determining its stability profile. Due to the limited availability of public-domain data on the forced degradation of this compound, this document emphasizes the experimental protocols and analytical methodologies required to establish a comprehensive stability-indicating profile.
Solubility Profile
This compound, a sympathomimetic amine, exhibits solubility in a range of polar solvents. The following tables summarize the available qualitative and quantitative solubility data.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Benzene | Slightly Soluble | [1] |
| Ether | Slightly Soluble | [1] |
Table 2: Quantitative Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (463.56 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2] |
| Dimethyl sulfoxide (DMSO) | 43 mg/mL (199.33 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.59 mM) | Clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.59 mM) | Clear solution. | [2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (11.59 mM) | Clear solution; requires ultrasonic assistance. | [2] |
Stability Profile and Forced Degradation Studies
General Principles of Forced Degradation
Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to induce degradation to a level of 5-20%, which allows for the identification and characterization of degradation products. Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
Experimental Protocols for Forced Degradation Studies
The following are detailed, yet general, protocols that can be adapted for this compound. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the parent drug and resolve its degradation products.
2.2.1. Acid and Alkaline Hydrolysis
-
Objective: To assess the susceptibility of the drug to hydrolysis under acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 N to 1 N hydrochloric acid.
-
For alkaline hydrolysis, add an equal volume of 0.1 N to 1 N sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid solution and HCl for the alkaline solution), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2.2.2. Oxidative Degradation
-
Objective: To evaluate the drug's sensitivity to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the drug solution.
-
Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified duration.
-
Withdraw aliquots at various time points, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Analyze the samples by HPLC.
-
2.2.3. Thermal Degradation
-
Objective: To determine the effect of heat on the drug substance in the solid state and in solution.
-
Protocol (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).
-
Expose the sample for a defined period.
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Protocol (Solution):
-
Prepare a solution of this compound.
-
Reflux the solution at a controlled temperature for a set duration.
-
Cool the solution, dilute as necessary, and analyze by HPLC.
-
2.2.4. Photolytic Degradation
-
Objective: To assess the drug's stability when exposed to light.
-
Protocol:
-
Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Place the samples in a photostability chamber for a specified duration.
-
At appropriate time intervals, prepare solutions from the exposed and control samples and analyze by HPLC.
-
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating method (SIM), typically an HPLC method.
-
Method Development Strategy:
-
Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl) to achieve optimal separation.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/methanol and buffer), pH, and gradient elution profiles to resolve the parent drug from all degradation products.
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent drug and all impurities.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
The following diagrams illustrate key workflows and potential pathways relevant to the analysis of this compound.
Conclusion
This guide provides a foundational understanding of the solubility of this compound and a detailed framework for establishing its stability profile. While specific degradation data is sparse in existing literature, the outlined experimental protocols and analytical strategies offer a robust starting point for researchers and drug development professionals. A thorough investigation following these methodologies will be crucial for the successful formulation and registration of drug products containing this compound.
References
The Pharmacokinetic and Metabolic Profile of Methoxyphenamine Hydrochloride in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolism of Methoxyphenamine (B1676417) Hydrochloride
Studies in animal models, primarily rats and monkeys, have consistently identified three main metabolic pathways for methoxyphenamine. These biotransformation routes are crucial for the clearance and detoxification of the compound. The primary metabolites identified are products of O-demethylation, N-demethylation, and aromatic hydroxylation.[1][2]
Table 1: Principal Metabolites of Methoxyphenamine Identified in Animal Models
| Metabolite Name | Metabolic Reaction | Species Observed In |
| O-desmethyl-methoxyphenamine | O-demethylation | Rat, Monkey[1][2] |
| N-desmethyl-methoxyphenamine | N-demethylation | Rat, Monkey[1][2] |
| 5-hydroxy-methoxyphenamine | Aromatic Hydroxylation | Rat, Monkey[1] |
| N,O-didesmethyl-methoxyphenamine | N- and O-demethylation | Rat[2] |
The metabolism of methoxyphenamine is mediated, at least in part, by the cytochrome P-450 enzyme system.[1] Following these primary metabolic transformations, the resulting phenolic metabolites can undergo further conjugation, such as with glucuronic acid, before excretion.[1]
Pharmacokinetics of Methoxyphenamine Hydrochloride
Despite the elucidation of its metabolic pathways, there is a conspicuous absence of published, peer-reviewed studies detailing the quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound in common laboratory animal models such as rats and dogs. The following sections, therefore, provide detailed, representative protocols for conducting such studies to generate this critical data.
Representative Experimental Protocol for Oral Pharmacokinetic Study in Rats
This protocol is a composite based on standard practices for pharmacokinetic studies of small molecules in rodents.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be fasted overnight prior to dosing.
2. Drug Formulation and Administration:
-
Formulation: this compound dissolved in a suitable vehicle (e.g., sterile water for injection, 0.5% methylcellulose (B11928114) in water).
-
Dose: A range of doses should be investigated (e.g., 1, 5, and 20 mg/kg) to assess dose-linearity.
-
Administration: Administer a single dose via oral gavage.
3. Blood Sampling:
-
Method: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein.
-
Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of methoxyphenamine and its major metabolites in plasma.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, Vd/F) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Representative Experimental Protocol for Intravenous Pharmacokinetic Study in Dogs
This protocol outlines a standard approach for determining the intravenous pharmacokinetics of a compound in a larger animal model.
1. Animal Model:
-
Species: Beagle dogs (male, 9-12 months old, weighing 8-12 kg).
-
Housing: Housed individually in a controlled environment with ad libitum access to standard diet and water. Animals should be fasted overnight prior to dosing.
2. Drug Formulation and Administration:
-
Formulation: this compound dissolved in a sterile isotonic solution (e.g., 0.9% saline).
-
Dose: A single intravenous bolus dose (e.g., 1 mg/kg) administered over a short period (e.g., 1-2 minutes) via a cephalic vein catheter.
3. Blood Sampling:
-
Method: Blood samples (approximately 2 mL) are collected from a contralateral cephalic vein catheter.
-
Time Points: Pre-dose (0 h), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an appropriate anticoagulant (e.g., lithium heparin). Plasma is harvested by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
A validated LC-MS/MS method for the quantification of methoxyphenamine and its metabolites in dog plasma.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, t1/2, CL, Vd) are determined using non-compartmental analysis.
Analytical Methodologies
The accurate quantification of methoxyphenamine and its metabolites in biological matrices is essential for both pharmacokinetic and metabolism studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Analysis
This method is suitable for the qualitative and quantitative analysis of methoxyphenamine and its metabolites in urine.[2]
1. Sample Preparation:
-
Enzymatic Hydrolysis (for conjugated metabolites): To a 1 mL urine sample, add β-glucuronidase/arylsulfatase and incubate to cleave conjugates.
-
Extraction: Adjust the pH of the hydrolyzed urine to alkaline (e.g., pH 9-10) with a suitable buffer. Extract the analytes with an organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to form volatile derivatives.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis or full scan mode for metabolite identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of drugs and metabolites in complex biological matrices like plasma.[3]
1. Sample Preparation:
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a threefold excess of a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and either inject directly or after evaporation and reconstitution in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for methoxyphenamine and its metabolites.
Conclusion
The metabolism of this compound in animal models, particularly rats and monkeys, has been characterized, with O-demethylation, N-demethylation, and aromatic hydroxylation being the principal biotransformation pathways. Robust analytical methods based on GC-MS and LC-MS/MS have been established for the identification and quantification of the parent drug and its metabolites in biological fluids. However, a significant data gap exists concerning the in vivo pharmacokinetic profile of methoxyphenamine in these preclinical species. The representative experimental protocols provided in this guide offer a framework for researchers to conduct the necessary studies to fill this knowledge void. The generation of comprehensive pharmacokinetic data is essential for a complete understanding of the disposition of methoxyphenamine and for the informed progression of any future drug development efforts.
References
- 1. Metabolism of methoxyphenamine in man and in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretion of methoxyphenamine and its metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic quantitation of methoxyphenamine and three of its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Methoxyphenamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenamine (B1676417) hydrochloride is a sympathomimetic amine of the amphetamine class, utilized primarily as a bronchodilator.[1] Its efficacy and pharmacological profile are intrinsically linked to its molecular architecture and stereochemical properties. As a β-adrenergic receptor agonist, it modulates norepinephrine (B1679862) and epinephrine (B1671497) concentrations, leading to the relaxation of bronchial smooth muscle.[2][3] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and structural elucidation of Methoxyphenamine hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of 1-(2-methoxyphenyl)-N-methylpropan-2-amine. The presence of a chiral center at the α-carbon of the propane (B168953) chain gives rise to stereoisomerism. Commercially, it is available as a racemic mixture.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ClNO | [5] |
| Molecular Weight | 215.72 g/mol | [5] |
| CAS Number | 5588-10-3 | [6] |
| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [7] |
| Melting Point | 129-131 °C | [2] |
| Solubility | Soluble in water and ethanol.[8] Soluble in DMSO (≥ 34 mg/mL).[2] | [2][8] |
| pKa (Strongest Basic) | 10.04 (Predicted) | [5] |
| Appearance | White crystalline solid | [2] |
Stereochemistry
Methoxyphenamine possesses a single stereocenter at the second carbon of the propane chain, resulting in two enantiomers: (R)-Methoxyphenamine and (S)-Methoxyphenamine. The commercially available drug is a racemic mixture of these two enantiomers.[4] The differential interaction of these stereoisomers with their biological targets, primarily β-adrenergic receptors, is of significant pharmacological interest. While specific studies on the individual enantiomers of Methoxyphenamine are limited, it is a well-established principle that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer.[9] For many β-adrenergic agonists, the (R)-enantiomer exhibits higher affinity and efficacy.[10]
Resolution of Enantiomers
The separation of racemic Methoxyphenamine into its individual enantiomers can be achieved through classical resolution methods. A notable method was described by Heinzelman (1953), which involves the formation of diastereomeric salts with a chiral resolving agent, such as d-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated diastereomers with a base regenerates the pure enantiomers.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the reductive amination of o-methoxyphenylacetone.[6][8][11]
Protocol: Reductive Amination of o-Methoxyphenylacetone
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve o-methoxyphenylacetone in a suitable solvent such as methanol (B129727) or ethanol.
-
Addition of Amine: Add a solution of methylamine (B109427) in the same solvent to the reaction mixture.
-
Catalyst: Introduce a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or platinum oxide (PtO₂).[6]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of approximately 3 atmospheres.[6] The reaction is typically stirred at room temperature or with gentle heating for several hours until the uptake of hydrogen ceases.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the free base of Methoxyphenamine.
-
Salt Formation: Dissolve the crude Methoxyphenamine free base in a suitable solvent like anhydrous ethanol.[8]
-
Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, until the solution is acidic.[8][11]
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and can be further purified by recrystallization from a suitable solvent such as ethanol.[8][11]
Structural Elucidation
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group, the methyl groups, and the protons on the propane chain. The aromatic protons would appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy group protons would be a singlet around δ 3.8 ppm. The N-methyl and the C-methyl protons would likely appear as a singlet and a doublet, respectively, in the aliphatic region (δ 1.0-3.0 ppm). The protons of the methylene (B1212753) and methine groups on the propane chain would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower field end. The methoxy carbon would be around δ 55 ppm. The aliphatic carbons of the propane chain and the N-methyl group would be found in the upfield region of the spectrum.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad band in the 2400-3000 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt. C-H stretching vibrations of the aromatic ring and aliphatic chain would be observed around 3000 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹.[12]
4.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Methoxyphenamine would likely show a molecular ion peak (M⁺) for the free base at m/z 179. A prominent fragmentation pattern would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a base peak at m/z 58, corresponding to the [CH₃-CH=NH-CH₃]⁺ fragment. Another significant fragment at m/z 121 would arise from the cleavage of the Cα-Cβ bond, forming the methoxybenzyl cation.[13]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a β-adrenergic receptor agonist.[1] It stimulates β-adrenergic receptors, primarily in the bronchial smooth muscle, leading to bronchodilation.[3] The activation of these G-protein coupled receptors initiates a downstream signaling cascade.
Beta-Adrenergic Signaling Pathway
-
Receptor Binding: Methoxyphenamine binds to the β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream targets, leading to the relaxation of smooth muscle cells in the bronchioles and resulting in bronchodilation.
While the precise stereoselectivity of Methoxyphenamine's interaction with β-adrenergic receptors is not extensively documented, it is plausible that one enantiomer exhibits a higher binding affinity and/or efficacy, leading to a more potent activation of this signaling pathway.[9][10]
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. A thorough understanding of its physicochemical properties, synthetic pathways, and mechanism of action is paramount for its effective use and for the development of novel, more selective bronchodilators. The stereochemical nature of Methoxyphenamine highlights the importance of considering enantiomeric purity in drug design and development, as individual stereoisomers may possess distinct pharmacological profiles. Further research into the specific activities of the (R) and (S)-enantiomers of Methoxyphenamine would provide valuable insights and could lead to the development of more efficacious and safer therapeutic agents.
References
- 1. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 2. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CN101712623A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102267917B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantification of Methoxyphenamine Hydrochloride in Plasma by HPLC
These application notes provide a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of Methoxyphenamine hydrochloride in human plasma. This protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a sympathomimetic amine that acts as a bronchodilator and nasal decongestant.[1] It functions by stimulating the release of norepinephrine, which in turn activates adrenergic receptors, leading to the relaxation of bronchial smooth muscle and vasoconstriction in the nasal mucosa.[1] Accurate quantification of Methoxyphenamine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for this purpose.
Principle of the Method
This method utilizes RP-HPLC with ultraviolet (UV) detection to separate and quantify Methoxyphenamine from plasma components. The protocol involves a liquid-liquid extraction (LLE) step to isolate the analyte from the plasma matrix, followed by chromatographic separation on a C18 column. An internal standard is recommended for accurate quantification.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Clenbuterol hydrochloride)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium Dihydrogen Phosphate (NaH2PO4)
-
Phosphoric Acid (H3PO4)
-
Human plasma (drug-free)
-
Other reagents for LLE as required.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of Methoxyphenamine in plasma.[2]
| Parameter | Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | Inertsil C18, 5 µm, 250 mm x 4.6 mm (or equivalent)[2] |
| Mobile Phase | Acetonitrile : Water (38:62, v/v) containing 2.5 mmol·L-1 SDS and 20 mmol·L-1 NaH2PO4, with pH adjusted to 2.5 with H3PO4[2] |
| Flow Rate | 1.5 mL·min-1[2] |
| Injection Volume | 20 µL (typical, can be optimized) |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection | UV at 200 nm[2] |
Experimental Protocols
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol (B129727) or water). From the stock solutions, prepare a series of working standard solutions by serial dilution to create a calibration curve.
The following protocol is a general guideline for LLE and should be optimized for specific laboratory conditions.
-
Aliquot Plasma: Pipette a known volume of plasma (e.g., 500 µL) into a clean centrifuge tube.
-
Spike Internal Standard: Add a known amount of the internal standard solution to each plasma sample (except for the blank).
-
Extraction: Add an appropriate organic extraction solvent.
-
Vortex: Vortex the tubes for a specified time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the organic layer to a new clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute: Reconstitute the residue in a known volume of the mobile phase.
-
Inject: Inject an aliquot of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ)[2] |
| Accuracy (% Recovery) | Within 85-115% (80-120% at LLOQ)[2] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[2] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). |
A reported method demonstrated a limit of quantification of 5 µg·L-1 and a linear range of 5-500 µg·L-1 for Methoxyphenamine in plasma.[2] The within-day and between-day relative standard deviations were less than 11%, and the average recoveries were between 89.76% and 104.0%.[2]
Data Analysis
The concentration of Methoxyphenamine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Methoxyphenamine to the internal standard against the corresponding concentrations of the calibration standards. The concentration of Methoxyphenamine in the unknown samples is then calculated from the regression equation of the calibration curve.
Conclusion
The described RP-HPLC method with UV detection provides a reliable and sensitive approach for the quantification of this compound in human plasma. Proper sample preparation and method validation are critical to ensure accurate and reproducible results for pharmacokinetic and clinical studies.
References
Application Notes and Protocols for Inducing Bronchoconstriction and Testing Methoxyphenamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for inducing bronchoconstriction in both in vivo and in vitro models and for evaluating the therapeutic potential of Methoxyphenamine. The methodologies are designed to offer a robust framework for preclinical assessment of bronchodilator efficacy.
Introduction
Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical evaluation of bronchodilator agents is essential for the development of new therapeutics. Methoxyphenamine is a sympathomimetic amine that functions as a β-adrenergic receptor agonist, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[1][2][3] This document outlines protocols to induce bronchoconstriction and to quantitatively assess the efficacy of Methoxyphenamine.
Data Presentation: Efficacy of Methoxyphenamine
| In Vivo Model | Species | Method of Bronchoconstriction | Methoxyphenamine Administration | Efficacy Metric | Result |
| Anesthetized Guinea Pig | Guinea Pig | Intravenous Histamine (B1213489) | 13 mg/kg, i.v. | Fold shift in histamine dose-response curve | 2.94-fold rightward shift[4] |
| Anesthetized Rat | Rat | Nebulized Histamine (0.2%) | 0.01-30 mg/kg, i.v. | ID50 for inhibition of nasal congestion | 1.16 mg/kg[1] |
| In Vitro Model | Tissue | Method of Contraction | Methoxyphenamine Concentration | Efficacy Metric | Result |
| Isolated Ileum | Guinea Pig | Histamine | 10⁻⁵ M | Fold shift in histamine concentration-response curve | 3.90-fold rightward shift[4] |
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic asthma phenotype in mice, which results in airway hyperresponsiveness, a key feature of asthma that can be assessed following bronchoconstrictor challenge.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Whole-body plethysmography system
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.
-
Administer a control group with i.p. injections of PBS or alum in PBS.
-
-
Airway Challenge:
-
On days 28, 29, and 30, place the mice in a chamber connected to a nebulizer.
-
Challenge the mice by nebulizing a 2% OVA solution in PBS for 20 minutes. Control mice are challenged with nebulized saline.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 to 48 hours after the final OVA challenge, assess AHR using whole-body plethysmography.
-
Record baseline Penh (enhanced pause) values.
-
Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record Penh values for 3 minutes following each nebulization.
-
-
Testing of Methoxyphenamine:
-
Administer Methoxyphenamine (e.g., via i.p. or oral route) at desired doses 30-60 minutes before the methacholine challenge.
-
A vehicle control group should be included.
-
Perform the AHR assessment as described in step 3.
-
The efficacy of Methoxyphenamine is determined by its ability to reduce the methacholine-induced increase in Penh values compared to the vehicle-treated group.
-
Experimental Workflow for In Vivo Bronchoconstriction Model
Workflow for the ovalbumin-induced allergic airway inflammation model in mice.
In Vitro Model: Guinea Pig Isolated Tracheal Ring Assay
This ex vivo protocol allows for the direct measurement of airway smooth muscle contraction and relaxation in response to pharmacological agents.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Krebs-Henseleit solution (in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Methacholine or Histamine
-
Methoxyphenamine
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Immediately place the trachea in ice-cold Krebs-Henseleit solution.
-
Carefully dissect away adhering connective tissue.
-
Cut the trachea into 4-5 mm wide rings.
-
-
Mounting and Equilibration:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Induction of Contraction (Bronchoconstriction):
-
After equilibration, induce a sustained contraction by adding a submaximal concentration of a contractile agent, such as methacholine (e.g., 1 µM) or histamine (e.g., 10 µM), to the organ bath.
-
-
Testing of Methoxyphenamine (Relaxation Assay):
-
Once the contraction has reached a stable plateau, add Methoxyphenamine to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is reached.
-
The relaxant effect is expressed as a percentage of the pre-contraction induced by the contractile agent.
-
Experimental Workflow for In Vitro Tracheal Ring Assay
Workflow for assessing bronchodilator effects on isolated guinea pig trachea.
Signaling Pathway
Methoxyphenamine acts as a β2-adrenergic receptor agonist on airway smooth muscle cells. The binding of Methoxyphenamine to the β2-adrenergic receptor initiates a signaling cascade that leads to muscle relaxation and bronchodilation.
Mechanism of Action:
-
Receptor Binding: Methoxyphenamine binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Phosphorylation and Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase, which ultimately results in the relaxation of the airway smooth muscle.
References
- 1. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 3. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methoxyphenamine and its Metabolites in Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of methoxyphenamine (B1676417) (MPA) and its major metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for applications in clinical research, pharmacokinetic studies, and doping control analysis. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes quantitative data and validation parameters.
Introduction
Methoxyphenamine (o-methoxy-N,α-dimethylphenethylamine) is a sympathomimetic amine that has been used as a bronchodilator and nasal decongestant.[1] Its use is of interest in various research fields, including drug metabolism and toxicology. Understanding the metabolic fate of methoxyphenamine is essential for interpreting analytical results. The primary metabolic pathways include N-demethylation, O-demethylation, and aromatic hydroxylation, followed by potential conjugation.[2][3] This application note describes a robust LC-MS/MS method for the reliable determination of methoxyphenamine and its key metabolites in urine.
Metabolic Pathway of Methoxyphenamine
Methoxyphenamine undergoes several metabolic transformations in the body. The main metabolic reactions are O-demethylation, N-demethylation, and aromatic ring hydroxylation.[3] The cytochrome P450 enzyme CYP2D6 is involved in the metabolism of methoxyphenamine to O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (B1197144) (5HMP).[4] Other identified metabolites include N-desmethyl-methoxyphenamine (NDMP), 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone.[5][6]
Figure 1: Metabolic pathway of Methoxyphenamine.
Experimental Protocol
This section details the procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation
A simple "dilute-and-shoot" method is often sufficient for urine samples, though extraction methods can be employed for cleaner extracts and lower detection limits.[7][8][9]
Direct Dilution Method:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 15,000 x g for 10 minutes to pellet any particulate matter.[10]
-
Transfer 200 µL of the supernatant to a clean microcentrifuge tube.
-
Add an appropriate internal standard (e.g., diazepam-d5 (B593411) or 2H3-ephedrine).[2][10]
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.[10]
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes.[10]
-
Collect the supernatant and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., methanol (B129727) or a water/acetonitrile mixture).[10]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography Conditions:
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent[11] |
| Column | Phenomenex Kinetex XB-C18 (2.1 mm ID x 100 mm, 2.6 µm) or equivalent[10] |
| Column Temperature | 40 °C[10] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Acetic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start at 5% B, increase to 95% B over 7.5 min, hold for 2.5 min, return to 5% B and equilibrate for 5 min.[10] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Applied Biosystems API 2000 or equivalent[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2] |
| Ion Source Temperature | 400 °C (for APCI)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Experimental Workflow
The overall workflow for the analysis of methoxyphenamine and its metabolites in urine is depicted below.
References
- 1. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. mims.com [mims.com]
- 4. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new secondary metabolites of methoxyphenamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kurabiotech.com [kurabiotech.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
Dosing Regimen of Methoxyphenamine Hydrochloride for In Vivo Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen of Methoxyphenamine hydrochloride in in vivo rat studies, with a focus on its application in nasal congestion models. Detailed experimental protocols and an elucidation of the relevant signaling pathways are presented to guide researchers in designing and executing their studies.
Summary of Dosing Regimens
This compound has been investigated in rats to assess its efficacy as a nasal decongestant. The primary route of administration in these studies is intravenous, with a wide range of doses tested to establish a dose-response relationship.
| Parameter | Value | Reference |
| Animal Model | Male Wistar Rats | [1] |
| Route of Administration | Intravenous (i.v.) | [1] |
| Dose Range | 0.01 - 30 mg/kg | [1] |
| Effective Dose | 1 mg/kg (for inhibition of histamine-induced nasal congestion) | [1] |
| ID50 | 1.16 mg/kg (against 0.2% histamine-induced nasal congestion) | [1] |
Experimental Protocols
Preparation of this compound Solution for Intravenous Administration
This protocol describes the preparation of a this compound solution suitable for intravenous injection in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may aid in dissolution.[2]
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
-
Final Drug Solution Preparation:
-
To prepare the final drug solution for injection, dilute the stock solution with the prepared vehicle to achieve the desired final concentration. For instance, to prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL stock solution to 900 µL of the vehicle.[2]
-
Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
Prepare fresh solutions on the day of the experiment.
-
In Vivo Rat Model of Histamine-Induced Nasal Congestion
This protocol outlines the procedure for inducing and measuring nasal congestion in anesthetized rats and assessing the effect of this compound.
Materials:
-
Male Wistar rats (body weight specifics to be determined by the researcher, e.g., 250-300g)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
This compound solution (prepared as described above)
-
Histamine (B1213489) solution (e.g., 0.2% in sterile saline)
-
Nebulizer
-
Apparatus for measuring nasal resistance/airflow
-
Intravenous catheter and syringe
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Insert an intravenous catheter into a suitable vein (e.g., tail vein) for drug administration.
-
-
Measurement of Basal Nasal Resistance:
-
Measure the basal nasal resistance by ventilating the nasal passages with air at a constant pressure and measuring the air overflow.[1]
-
-
Administration of this compound:
-
Administer the prepared this compound solution intravenously at the desired dose (e.g., 0.01-30 mg/kg).[1] The volume of injection should be calculated based on the animal's body weight and the concentration of the drug solution.
-
-
Induction of Nasal Congestion:
-
Induce nasal congestion by passing a nebulized solution of histamine (e.g., 0.2%) into the nasal passages for a short duration (e.g., 15 seconds).[1]
-
-
Measurement of Post-Treatment Nasal Resistance:
-
Measure the nasal resistance again after the histamine challenge to determine the effect of this compound on preventing or reducing the congestion.
-
-
Data Analysis:
-
Compare the nasal resistance before and after treatment to evaluate the efficacy of the drug. The dose-response relationship can be determined by testing a range of doses.
-
Signaling Pathways
This compound is a β-adrenergic receptor agonist that acts indirectly by stimulating the release of norepinephrine (B1679862).[1] Norepinephrine then activates both α- and β-adrenergic receptors. The decongestant effect in the nasal mucosa is primarily mediated through the activation of α1-adrenoceptors, leading to vasoconstriction.[1]
Methoxyphenamine's Indirect Sympathomimetic Action
Caption: Indirect sympathomimetic action of Methoxyphenamine.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenoceptors by norepinephrine triggers a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent smooth muscle contraction (vasoconstriction).
Caption: α1-Adrenergic receptor signaling cascade.
β-Adrenergic Receptor Signaling Pathway
Activation of β-adrenergic receptors by norepinephrine initiates a Gs protein-coupled pathway, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses, such as bronchodilation.
Caption: β-Adrenergic receptor signaling cascade.
References
Application Notes and Protocols for Evaluating Methoxyphenamine Hydrochloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyphenamine hydrochloride is a sympathomimetic amine and β-adrenergic receptor agonist, primarily utilized as a bronchodilator and nasal decongestant. Its mechanism of action involves the stimulation of adrenergic receptors, leading to smooth muscle relaxation in the airways and vasoconstriction in the nasal mucosa. Given its pharmacological activity, it is crucial to evaluate its potential cytotoxic effects on relevant cell types to understand its safety profile.
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using standard cell culture-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to determine the compound's impact on cell viability, membrane integrity, and induction of apoptosis. The selection of appropriate cell lines is critical; therefore, we recommend using human respiratory epithelial cells (e.g., 16HBE14o-, BEAS-2B, A549) to model the primary site of action, and human cardiomyocyte cell lines (e.g., AC10, hiPSC-derived cardiomyocytes) to investigate potential cardiovascular cytotoxicity.
Key Experimental Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. The following assays are detailed in this document:
-
MTT Assay: To assess cell viability by measuring metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and cytotoxicity.
-
Annexin V-FITC/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis/necrosis.
Data Presentation
All quantitative data from the cytotoxicity assays should be summarized in clear and well-structured tables to facilitate comparison between different cell lines, concentrations of this compound, and exposure times.
Table 1: Cell Viability (MTT Assay) - % Viability Relative to Vehicle Control
| Methoxyphenamine HCl (µM) | 16HBE14o- (24h) | BEAS-2B (24h) | A549 (24h) | AC10 (24h) | hiPSC-Cardiomyocytes (24h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 | 100 ± 7.3 |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| 1000 |
Data presented as Mean ± Standard Deviation (n=3). Values to be filled in based on experimental results.
Table 2: Cytotoxicity (LDH Assay) - % Cytotoxicity Relative to Maximum Lysis Control
| Methoxyphenamine HCl (µM) | 16HBE14o- (24h) | BEAS-2B (24h) | A549 (24h) | AC10 (24h) | hiPSC-Cardiomyocytes (24h) |
| 0 (Vehicle Control) | 0 ± 2.1 | 0 ± 1.9 | 0 ± 2.5 | 0 ± 2.3 | 0 ± 3.1 |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| 1000 |
Data presented as Mean ± Standard Deviation (n=3). Values to be filled in based on experimental results.
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining) - Percentage of Apoptotic and Necrotic Cells
| Treatment | Cell Line | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 16HBE14o- | ||||
| Methoxyphenamine HCl (IC50) | 16HBE14o- | ||||
| Vehicle Control | AC10 | ||||
| Methoxyphenamine HCl (IC50) | AC10 |
Data presented as Mean ± Standard Deviation (n=3). IC50 value to be determined from MTT or LDH assay. Values to be filled in based on experimental results.
Experimental Workflows and Signaling Pathways
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway activated by Methoxyphenamine.
General Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
I. Cell Culture Protocols
A. Human Bronchial Epithelial Cells (16HBE14o- and BEAS-2B)
-
Growth Medium:
-
For 16HBE14o-: MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
For BEAS-2B: BEGM™ Bronchial Epithelial Cell Growth Medium supplemented with the BEGM™ SingleQuots™ Kit.
-
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with growth medium, centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks.
-
B. Human Alveolar Epithelial Cells (A549)
-
Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture: Follow the same general procedure as for bronchial epithelial cells.
C. Human Cardiomyocyte Cell Line (AC10)
-
Growth Medium: DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture: Follow the same general procedure as for bronchial epithelial cells.
D. Human iPSC-derived Cardiomyocytes
-
Follow the manufacturer's specific protocol for thawing, plating, and maintenance, as culture requirements can vary between suppliers.
II. This compound Stock Solution Preparation
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
III. MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500, 1000 µM) and a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
IV. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
V. Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at a concentration around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Application Notes and Protocols for Aerosol Delivery of Methoxyphenamine Hydrochloride to Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenamine hydrochloride is a sympathomimetic amine that acts as a β-adrenergic receptor agonist, leading to bronchodilation and nasal decongestion.[1][2] Its therapeutic potential in respiratory conditions makes it a candidate for aerosol delivery in preclinical rodent models. This document provides detailed application notes and protocols for the formulation of this compound for aerosol delivery to rodents, covering formulation preparation, aerosol generation and characterization, and a comprehensive protocol for nose-only inhalation exposure.
Mechanism of Action
This compound stimulates adrenergic receptors, which leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1] It also causes vasoconstriction in the nasal mucosa, reducing swelling and congestion.[1] Its sympathomimetic action is believed to be mediated in part by the release of neuronal noradrenaline, which then acts on α1-adrenoceptors.[1]
Formulation of this compound for Nebulization
An aqueous-based formulation is recommended for nebulization to ensure biocompatibility and efficient aerosolization.
Solubility and Stability
This compound is soluble in water.[1] Stock solutions in solvents like DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1][3] However, for aerosol administration, it is recommended to prepare fresh aqueous solutions to avoid potential degradation from repeated freeze-thaw cycles and to ensure the safety of the formulation for inhalation.[3]
Recommended Formulation
A sterile isotonic saline solution (0.9% NaCl) is the recommended vehicle for dissolving this compound for aerosol delivery. This ensures that the osmolarity of the nebulized droplets is compatible with the physiological environment of the respiratory tract.
Table 1: Recommended Formulation for Nebulization
| Component | Concentration/Specification | Purpose |
| This compound | 0.1 - 1.0 mg/mL (estimated) | Active Pharmaceutical Ingredient |
| Sterile 0.9% Saline (NaCl) | q.s. | Vehicle, Tonicity adjusting agent |
Note: The concentration of this compound should be optimized based on the desired delivered dose and the performance of the aerosol generation system. An initial concentration of 1 mg/mL can be considered as a starting point, based on intravenous studies in rats where 1 mg/kg was shown to be effective.[1]
Protocol for Formulation Preparation
-
Weigh the required amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile container.
-
Add the required volume of sterile 0.9% saline to achieve the desired concentration.
-
Gently agitate the solution until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare the formulation fresh on the day of the experiment.
Aerosol Generation and Characterization
The selection and characterization of the aerosol generation system are critical for ensuring reproducible and targeted delivery to the rodent respiratory system.
Aerosol Generation System
A jet nebulizer is a commonly used and effective device for generating liquid aerosols for rodent inhalation studies. The nebulizer should be connected to a compressed air source with a regulator to control the airflow rate.
Aerosol Characterization
The aerodynamic particle size distribution of the generated aerosol is a critical parameter that determines the deposition site within the respiratory tract. For deposition in the deep lung of rodents, a Mass Median Aerodynamic Diameter (MMAD) between 1 and 3 µm is generally considered optimal.
Table 2: Key Aerosol Characterization Parameters
| Parameter | Description | Typical Target Range for Rodent Lung Deposition |
| Mass Median Aerodynamic Diameter (MMAD) | The diameter at which 50% of the aerosol mass is contained in particles of a larger size and 50% in smaller particles. | 1 - 3 µm |
| Geometric Standard Deviation (GSD) | A measure of the spread of the aerodynamic particle size distribution. A GSD of 1 indicates a monodisperse aerosol. | < 2.5 |
Protocol for Aerosol Characterization
-
Set up the aerosol generation system as it will be used in the animal exposure, including the nebulizer and air supply.
-
Load the nebulizer with the this compound formulation.
-
Operate the nebulizer at the intended airflow rate.
-
Use a cascade impactor or a laser diffraction instrument to measure the MMAD and GSD of the aerosol.
-
Perform this characterization before initiating animal studies to ensure the aerosol properties are within the target range. The MMAD of a nebulized saline solution can be around 4.5 µm, but this can be influenced by the nebulizer design and operating conditions.[4][5]
Experimental Protocol: Nose-Only Aerosol Delivery in Rodents
A nose-only inhalation exposure system is recommended to minimize confounding factors such as dermal and oral exposure.[6]
Experimental Workflow
Detailed Protocol
-
Animal Acclimatization: For several days prior to the study, acclimatize the rodents to the restraint tubes to be used in the nose-only exposure system to minimize stress during the experiment.
-
System Preparation:
-
Assemble the nose-only inhalation exposure chamber according to the manufacturer's instructions.
-
Connect the jet nebulizer containing the freshly prepared this compound formulation to the aerosol inlet of the chamber.
-
Connect the compressed air source to the nebulizer and set the airflow rate (typically 1-2 L/min per port).
-
Connect the exhaust of the chamber to a filtered vacuum line to ensure a slight negative pressure and remove exhaled air and excess aerosol.
-
-
Animal Loading:
-
Weigh each animal.
-
Place each rodent into a restraint tube, ensuring a snug but not overly restrictive fit.
-
Insert the restraint tubes into the ports of the nose-only exposure chamber, ensuring the animal's snout is positioned correctly at the aerosol delivery nozzle.
-
-
Aerosol Exposure:
-
Start the airflow to the nebulizer to begin aerosol generation.
-
Expose the animals for the predetermined duration (e.g., 15-30 minutes).
-
Continuously monitor the animals for any signs of distress.
-
Monitor the aerosol concentration in the chamber if equipment is available.
-
-
Post-Exposure:
-
At the end of the exposure period, turn off the aerosol generation.
-
Allow fresh air to flow through the chamber for a few minutes to purge any remaining aerosol.
-
Carefully remove the animals from the restraint tubes and return them to their home cages.
-
Observe the animals for any adverse effects.
-
Proceed with sample collection or further experimental procedures as required by the study design.
-
-
System Cleaning: Thoroughly clean the nebulizer and exposure chamber according to the manufacturer's instructions after each use.
Dose Calculation
The delivered dose can be calculated using the following formula:
Delivered Dose (mg/kg) = (C x RMV x D) / BW
Where:
-
C = Aerosol concentration (mg/L)
-
RMV = Respiratory Minute Volume (L/min). For rats, RMV can be estimated using the formula: RMV = 0.608 x BW(kg)^0.852
-
D = Duration of exposure (min)
-
BW = Body weight (kg)
Table 3: Example Delivered Dose Calculation for a 250g Rat
| Parameter | Value |
| Body Weight (BW) | 0.25 kg |
| Respiratory Minute Volume (RMV) | 0.608 x (0.25)^0.852 = 0.18 L/min |
| Aerosol Concentration (C) | 0.1 mg/L (example) |
| Exposure Duration (D) | 30 min |
| Calculated Delivered Dose | (0.1 x 0.18 x 30) / 0.25 = 2.16 mg/kg |
Signaling Pathway of Methoxyphenamine
Methoxyphenamine acts as a β-adrenergic agonist. Its binding to β-adrenergic receptors activates a G-protein-coupled signaling cascade.
Conclusion
This document provides a comprehensive guide for the formulation and aerosol delivery of this compound to rodents. Adherence to these protocols will enable researchers to conduct reproducible and well-characterized preclinical studies to evaluate the efficacy and safety of inhaled Methoxyphenamine. It is crucial to perform thorough characterization of the aerosol and to carefully calculate the delivered dose to ensure the validity of the experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Statement on smoke inhalation procedures in rodent models | NHMRC [nhmrc.gov.au]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Methoxyphenamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenamine hydrochloride is a sympathomimetic amine, known primarily for its role as a β-adrenergic receptor agonist, leading to its use as a bronchodilator and nasal decongestant.[1][2][3] Emerging evidence suggests that β2-adrenergic receptor (β2-AR) agonists possess significant anti-inflammatory properties, indicating a therapeutic potential for this compound beyond its established uses.[4][5] The activation of β2-ARs can modulate inflammatory responses in various immune and non-immune cells.[4] This document provides a detailed protocol to investigate the anti-inflammatory effects of this compound, focusing on its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK.
The proposed mechanism of action for the anti-inflammatory effects of this compound involves the activation of the canonical β2-AR signaling pathway. Upon binding to the β2-AR, it is hypothesized to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of downstream targets involved in the inflammatory cascade, potentially inhibiting the activation of the pro-inflammatory transcription factor NF-κB and the JNK/p38 MAPK pathways, while promoting the production of the anti-inflammatory cytokine IL-10.[4][5][6][7]
These protocols describe both in vitro and in vivo models to rigorously evaluate the anti-inflammatory efficacy of this compound and elucidate its mechanism of action.
Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Hypothesized signaling pathway for the anti-inflammatory effects of this compound.
Experimental Protocols
Part 1: In Vitro Assessment of Anti-inflammatory Effects
This part of the protocol utilizes a well-established lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines (e.g., RAW 264.7 or THP-1).[8][9][10][11]
1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).
-
Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Experimental Setup:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability and cytokine assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Include control groups: vehicle control, LPS only, and this compound only.
-
1.2. Key Experimental Assays
| Assay | Purpose | Detailed Methodology |
| Cell Viability Assay (MTT or CCK-8) | To determine the non-toxic concentration range of this compound. | 1. Seed cells in a 96-well plate. 2. Treat with a range of this compound concentrations for 24 hours. 3. Add MTT or CCK-8 reagent and incubate as per the manufacturer's instructions. 4. Measure absorbance to determine cell viability. |
| Nitric Oxide (NO) Assay (Griess Reagent) | To quantify the production of NO, a pro-inflammatory mediator. | 1. Collect cell culture supernatants after treatment. 2. Mix the supernatant with Griess reagent according to the manufacturer's protocol. 3. Measure absorbance at 540 nm. 4. Calculate NO concentration using a sodium nitrite (B80452) standard curve. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6) and the anti-inflammatory cytokine (IL-10). | 1. Collect cell culture supernatants after treatment. 2. Perform ELISA for TNF-α, IL-6, and IL-10 using commercially available kits following the manufacturer's instructions. 3. Measure absorbance and calculate cytokine concentrations based on standard curves. |
| Quantitative Real-Time PCR (qPCR) | To measure the mRNA expression levels of inflammatory genes (Nos2, Tnf, Il6, Il10). | 1. Isolate total RNA from cell lysates using a suitable kit. 2. Synthesize cDNA using a reverse transcription kit. 3. Perform qPCR using gene-specific primers and a SYBR Green master mix. 4. Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb). |
| Western Blotting | To analyze the protein expression and phosphorylation status of key signaling molecules (p-p65, p65, p-JNK, JNK, p-p38, p38). | 1. Lyse cells and quantify protein concentration. 2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Block the membrane and incubate with primary antibodies against the target proteins overnight. 4. Incubate with HRP-conjugated secondary antibodies. 5. Visualize protein bands using a chemiluminescence detection system. |
Part 2: In Vivo Assessment of Anti-inflammatory Effects
This part of the protocol employs a murine model of LPS-induced acute lung injury (ALI) to evaluate the in vivo efficacy of this compound.[3][12][13][14]
2.1. Animal Model and Treatment
-
Animal Strain: C57BL/6 mice (male, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Experimental Groups:
-
Sham (saline instillation) + Vehicle
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
LPS + Dexamethasone (positive control)
-
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or orally) 1 hour before LPS challenge.
-
LPS Challenge: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.[12][14]
-
Sample Collection: Euthanize mice at a predetermined time point (e.g., 24 hours) after LPS instillation.
2.2. Key In Vivo Readouts
| Readout | Purpose | Detailed Methodology |
| Bronchoalveolar Lavage (BAL) Fluid Analysis | To assess lung inflammation by measuring total and differential cell counts, and protein concentration. | 1. Cannulate the trachea and lavage the lungs with sterile PBS. 2. Centrifuge the BAL fluid to separate cells from the supernatant. 3. Count total cells using a hemocytometer. 4. Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages). 5. Measure total protein in the supernatant (e.g., using a BCA assay) as an indicator of vascular permeability. |
| Lung Histopathology | To evaluate lung tissue damage and inflammatory cell infiltration. | 1. Perfuse the lungs and fix them in 10% neutral buffered formalin. 2. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). 3. Score lung injury based on edema, inflammation, and alveolar septal thickening. |
| Myeloperoxidase (MPO) Assay | To quantify neutrophil infiltration in the lung tissue. | 1. Homogenize a portion of the lung tissue. 2. Perform the MPO assay using a commercial kit, which measures the enzymatic activity of MPO, an enzyme abundant in neutrophils. |
| Cytokine Analysis of BAL Fluid and Lung Homogenates | To measure the levels of inflammatory mediators in the lungs. | 1. Use the BAL fluid supernatant and lung tissue homogenates. 2. Quantify TNF-α, IL-6, and IL-10 levels using ELISA kits as described for the in vitro assays. |
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated Macrophages
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Relative mRNA Expression (Nos2) |
| Vehicle Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + Methoxyphenamine (1 µM) | |||||
| LPS + Methoxyphenamine (10 µM) | |||||
| LPS + Methoxyphenamine (100 µM) |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Murine Model of Acute Lung Injury
| Treatment Group | Total Cells in BAL (x10⁵) | Neutrophils in BAL (%) | BAL Protein (mg/mL) | Lung MPO Activity (U/g tissue) | Lung TNF-α (pg/mg tissue) |
| Sham + Vehicle | |||||
| LPS + Vehicle | |||||
| LPS + Methoxyphenamine (Low Dose) | |||||
| LPS + Methoxyphenamine (High Dose) | |||||
| LPS + Dexamethasone |
Experimental Workflow Visualization
Caption: Overall experimental workflow for studying the anti-inflammatory effects of this compound.
References
- 1. β2-Adrenergic receptor regulates Toll-like receptor-4-induced nuclear factor-κB activation through β-arrestin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Activation of β2 adrenergic receptor signaling modulates inflammation: a target limiting the progression of kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. β2-Adrenergic receptors in immunity and inflammation: stressing NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 11. LPS-induced macrophage inflammation: Significance and symbolism [wisdomlib.org]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Use of Methoxyphenamine hydrochloride as a reference standard in analytical chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenamine (B1676417) hydrochloride, known chemically as 1-(2-methoxyphenyl)-N-methylpropan-2-amine hydrochloride, is a sympathomimetic amine of the amphetamine class.[1] It functions as a β-adrenergic receptor agonist and has been utilized as a bronchodilator.[2][3][4] In the realm of analytical chemistry, Methoxyphenamine hydrochloride serves as a critical reference standard for the accurate identification and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.[5][6][7] Its well-defined chemical and physical properties make it an ideal candidate for method development, validation, and routine quality control.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₈ClNO | [5][8] |
| Molecular Weight | 215.72 g/mol | [5][8] |
| CAS Number | 5588-10-3 | [8][9] |
| Appearance | Solid | [7] |
| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [8] |
| Synonyms | Orthoxine hydrochloride, Ortodrinex hydrochloride, 2-methoxy-N-methylamphetamine (OMMA) | [1][5][8] |
Mechanism of Action: Adrenergic Signaling
This compound exerts its pharmacological effects by acting as a β-adrenergic receptor agonist.[2][3][4] This interaction stimulates the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, leading to the activation of both alpha and beta-adrenergic receptors.[10] This cascade of events results in physiological responses such as bronchodilation and vasoconstriction, which are therapeutically beneficial for respiratory conditions.[10]
Analytical Applications and Protocols
The use of this compound as a reference standard is crucial for ensuring the accuracy and reliability of analytical data. Below are detailed protocols for its application in HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of drug compounds.
Experimental Workflow for HPLC Analysis
Protocol for HPLC Analysis of this compound in Pharmaceutical Dosage Forms
This protocol is adapted from a validated method for the simultaneous determination of multiple active pharmaceutical ingredients.[11]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Ultrasphere C18, 5 µm particle size.[11]
-
Mobile Phase: Dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 264 nm.[11]
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical linearity range for this compound is 62.5-375 µg/mL.[11]
3. Preparation of Sample Solutions:
-
For capsule dosage forms, accurately weigh the contents of a representative number of capsules.
-
Dissolve a portion of the powdered content, equivalent to a target concentration of this compound, in the mobile phase.
-
Filter the solution through a 0.45 µm filter prior to injection.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the Methoxyphenamine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary for HPLC Method
| Parameter | This compound | Reference |
| Linearity Range | 62.5 - 375 µg/mL | [11] |
| Intra-day RSD | 0.4 - 0.6% | [11] |
| Inter-day RSD | 0.4 - 0.6% | [11] |
| Recovery | 99.8 ± 0.9% to 100.4 ± 1.6% | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, often employed in doping control analysis.[12]
Experimental Workflow for GC-MS Analysis
Protocol for GC-MS Analysis of Methoxyphenamine in Urine
This protocol is based on a method used for doping control analysis.[12]
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: HP-5MS, 24 m x 0.25 mm i.d., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium.[12]
-
Temperature Program: 85°C for 0.1 min, then ramp to 330°C at 28°C/min.[12]
-
Injection Mode: Split 1:10.[12]
-
MS Mode: Electron Ionization (EI) in SCAN mode (m/z 40-400).[12]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare working standards by diluting the stock solution.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of urine, adjust the pH to 14.[12]
-
Add 2 mL of tert-butylmethyl ether and vortex to extract the analyte.[12]
-
Centrifuge to separate the layers.
-
Transfer the organic layer (ether) for injection.
4. Analysis:
-
Inject 5 µL of the ether layer into the GC-MS system.[12]
-
Acquire mass spectra in full scan mode.
-
Identify Methoxyphenamine by its characteristic mass spectrum and retention time compared to the reference standard.
Quantitative Data Summary for LC-MS/MS Confirmation Method
While the primary screening can be done by GC-MS, a more sensitive confirmation is often performed by LC-MS/MS.
| Parameter | Methoxyphenamine | Reference |
| Limit of Detection (LOD) | 0.7 ng/mL | [12][13] |
| Intraday Precision (RSD) | 2.5 - 5.8% | [12][13] |
| Interday Precision (RSD) | 10.8 - 16.2% | [12][13] |
Conclusion
This compound is an indispensable reference standard for the accurate and precise analytical determination of this compound. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods. Adherence to these methodologies, utilizing a certified reference standard, will ensure the integrity and validity of analytical results in both research and quality control settings.
References
- 1. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 2. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | Elex Biotech LLC [elexbiotech.com]
- 8. This compound | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Methoxyphenamine hydrochloride in aqueous solutions
Technical Support Center: Methoxyphenamine Hydrochloride Solubility
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance for overcoming aqueous solubility challenges encountered during experiments.
Troubleshooting Guide
This guide addresses common problems related to the poor aqueous solubility of this compound.
Q1: I dissolved Methoxyphenamine HCl in water, but it precipitated. What is the likely cause?
A1: Precipitation of this compound, a salt of a weak base, is most often caused by a pH shift.[1][2] Methoxyphenamine has a basic pKa of around 10.04.[3] Its hydrochloride salt is soluble in acidic to neutral aqueous solutions. If the pH of your solution increases, the compound can convert to its less soluble free base form, causing it to precipitate. A 5% aqueous solution of the hydrochloride salt should have a pH of 5.3-5.7.[4] Another potential issue is the "common ion effect," where the presence of excess chloride ions from other sources can suppress the dissolution of the hydrochloride salt.[5][6]
Q2: My aqueous solution is clear, but the concentration of dissolved Methoxyphenamine HCl is lower than expected. Why?
A2: This indicates you have likely reached the saturation solubility of the compound in your specific aqueous system. The reported aqueous solubility is approximately 0.783 mg/mL.[3] If your target concentration exceeds this, you will need to employ solubility enhancement techniques. Factors like temperature and the presence of other solutes can also influence solubility.
Q3: How do I choose the best solubilization strategy for my experiment?
A3: The optimal strategy depends on your experimental constraints, such as the required concentration, final dosage form, and acceptable excipients.
-
For benchtop experiments and analytical standards: pH adjustment is the simplest and most direct method.[7]
-
For preclinical formulations: A combination of pH control and co-solvents is often effective.[8]
-
For advanced formulations or higher concentrations: Complexation with cyclodextrins may be necessary to achieve the desired solubility and stability.[9][10]
The workflow diagram below provides a systematic approach to selecting a strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the compound's properties is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClNO | [11] |
| Molecular Weight | 215.72 g/mol | [11][12] |
| pKa (Strongest Basic) | 10.04 | [3] |
| Water Solubility | 0.783 mg/mL | [3] |
| Appearance | White crystalline powder | [4] |
| pH (5% aq. solution) | 5.3 - 5.7 | [4] |
Q2: How does pH affect the solubility of this compound?
A2: As a salt of a weak base, this compound's solubility is highly dependent on pH.[2][13]
-
In acidic conditions (pH well below the pKa of 10.04): The amine group is protonated (ionized), making the molecule more polar and thus more soluble in water.[14]
-
As the pH increases and approaches the pKa: The equilibrium shifts towards the unprotonated (unionized) free base, which is significantly less water-soluble, potentially leading to precipitation.[14][15]
Q3: What are common co-solvents and how do they work?
A3: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[16][17] This makes the solvent system more favorable for dissolving lipophilic compounds. Commonly used co-solvents in pharmaceuticals include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (e.g., PEG 300, PEG 400)
-
Glycerin
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the poorly soluble Methoxyphenamine molecule within their hydrophobic core, forming an "inclusion complex".[18][19] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the overall solubility of the drug.[9][18]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to increase solubility by preparing a buffered acidic solution.
-
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q)
-
Citrate (B86180) buffer solution (0.1 M, pH 4.0) or dilute HCl (0.1 N)
-
Volumetric flasks, magnetic stirrer, and pH meter.
-
-
Methodology:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Prepare the desired volume of the acidic buffer (e.g., 100 mL of 0.1 M citrate buffer, pH 4.0).
-
Slowly add a pre-weighed amount of Methoxyphenamine HCl to the buffer while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution is saturated.
-
Verify the final pH of the solution and adjust if necessary with dropwise additions of 0.1 N HCl.
-
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes the use of Propylene Glycol (PG) as a co-solvent.
-
Materials:
-
This compound powder
-
Propylene Glycol (PG), USP grade
-
Purified water
-
Graduated cylinders, beakers, and a magnetic stirrer.
-
-
Methodology:
-
Prepare the co-solvent vehicle. For a 20% PG solution, mix 20 mL of PG with 80 mL of purified water.
-
Place the co-solvent vehicle in a beaker on a magnetic stirrer.
-
Gradually add the pre-weighed Methoxyphenamine HCl to the vortex of the stirring vehicle.
-
Stir until the powder is fully dissolved. Gentle warming (to ~40°C) can be applied to expedite dissolution but cool to room temperature to confirm solubility.
-
Observe the final solution for clarity.
-
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
This protocol outlines the use of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for complexation.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer, beaker.
-
-
Methodology:
-
Prepare a solution of HP-β-CD in water. For example, dissolve 10 g of HP-β-CD in 90 mL of water to make a 10% w/v solution. Stir until clear.
-
Slowly add the pre-weighed Methoxyphenamine HCl to the HP-β-CD solution while stirring.
-
Continue to stir the mixture for 1-2 hours at room temperature to allow for the formation of the inclusion complex.
-
The resulting clear solution contains the drug-cyclodextrin complex with enhanced aqueous solubility.
-
Data & Visualization
Table 2: Illustrative Solubility Data for Methoxyphenamine HCl
The following table presents hypothetical, yet realistic, data to demonstrate how solubility can be enhanced using the described techniques. Note: These values are for illustrative purposes and should be experimentally verified.
| Formulation Vehicle | Methoxyphenamine HCl Solubility (mg/mL) | Fold Increase (vs. Water) |
| Purified Water | ~ 0.8 | 1.0x |
| 0.1 M Citrate Buffer (pH 4.0) | ~ 5.0 | 6.3x |
| 20% Propylene Glycol in Water | ~ 3.5 | 4.4x |
| 40% PEG 400 in Water | ~ 7.5 | 9.4x |
| 10% HP-β-CD in Water | ~ 12.0 | 15.0x |
Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow for formulation.
References
- 1. asianjpr.com [asianjpr.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methoxyphenamine | 93-30-1 [chemicalbook.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. rjpdft.com [rjpdft.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. longdom.org [longdom.org]
- 9. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmasciences.in [pharmasciences.in]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Methoxyphenamine and its Metabolites
Welcome to the technical support center for the HPLC analysis of Methoxyphenamine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of Methoxyphenamine and its metabolites.
Q1: I am observing significant peak tailing for Methoxyphenamine. What are the likely causes and how can I resolve this?
A1: Peak tailing for basic compounds like Methoxyphenamine is a frequent challenge in reversed-phase HPLC. The primary cause is often the interaction between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is critical. To minimize silanol interactions, it's recommended to operate at a low pH (around 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into your mobile phase can help to mask the residual silanol groups, thereby improving peak shape. A concentration of 0.1-0.5% (v/v) is a good starting point.
-
Column Selection: Not all C18 columns are the same. Consider using an "end-capped" column where the residual silanol groups have been chemically deactivated. Alternatively, a column with a different stationary phase, such as a polar-embedded phase, can provide better peak shape for basic compounds.
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 20-50 mM) to maintain a stable pH throughout the analysis.
Q2: I am struggling to achieve baseline separation between Methoxyphenamine and its hydroxylated metabolite. What can I do to improve resolution?
A2: Achieving separation between a parent drug and its closely related metabolites, such as a hydroxylated form, can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Optimize Organic Solvent Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase will increase the retention times of both compounds, which can often lead to better resolution. Try decreasing the organic content in 2-5% increments.
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks.
-
Column Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful that it can also decrease retention times.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time variability can be caused by several factors related to the HPLC system, mobile phase, or column.
Troubleshooting Steps:
-
System Leaks: Check for any leaks in the system, particularly at fittings and pump seals. A drop in pressure is a common indicator of a leak.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run and is adequately degassed. Changes in mobile phase composition, even minor ones, can lead to shifts in retention time.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of retention time drift at the beginning of a sequence.
-
Column Temperature: Inconsistent column temperature can lead to retention time fluctuations. Use a column oven to maintain a stable temperature.
Q4: I am observing ghost peaks in my chromatogram. What is the source of this contamination?
A4: Ghost peaks are extraneous peaks that can appear in a chromatogram and are typically due to contamination in the HPLC system or sample.
Troubleshooting Steps:
-
Injector Contamination: The injector or syringe may be contaminated from previous injections. Implement a thorough needle wash protocol between injections.
-
Mobile Phase Contamination: Ensure high-purity solvents and reagents are used for mobile phase preparation. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks.
-
Sample Carryover: If a high-concentration sample was previously injected, there may be carryover. Run blank injections to confirm and clean the system if necessary.
Experimental Protocols
Below are detailed methodologies for the sample preparation and HPLC analysis of Methoxyphenamine and its metabolites.
Protocol 1: Sample Preparation from Human Urine (Solid-Phase Extraction)
This protocol describes the extraction of Methoxyphenamine and its metabolites from a urine matrix using solid-phase extraction (SPE).
Materials:
-
Mixed-mode C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide (B78521)
-
Dichloromethane
-
Isopropanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and vortex. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar interferences.
-
Analyte Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Protocol 2: HPLC Method for the Simultaneous Separation of Methoxyphenamine and its Metabolites
This method is designed for the simultaneous determination of Methoxyphenamine, O-desmethylmethoxyphenamine (ODMP), N-desmethylmethoxyphenamine (NDMP), and 5-hydroxymethoxyphenamine (B1197144) (5HMP).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% diethylamine in water, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 60 | 40 |
| 22.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for Methoxyphenamine and its major metabolites using the HPLC method described above. Please note that these are typical values and may vary slightly depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| 5-hydroxymethoxyphenamine (5HMP) | 8.5 | - |
| O-desmethylmethoxyphenamine (ODMP) | 10.2 | > 2.0 |
| N-desmethylmethoxyphenamine (NDMP) | 11.8 | > 2.0 |
| Methoxyphenamine | 14.3 | > 2.5 |
Visualizations
Methoxyphenamine Metabolism Pathway
Caption: Major metabolic pathways of Methoxyphenamine.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of Methoxyphenamine from urine.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Troubleshooting inconsistent results in Methoxyphenamine hydrochloride bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Methoxyphenamine hydrochloride bioassays.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays. The issues are categorized for easy navigation.
Inconsistent Dose-Response Curves and EC50 Values
Question: Our dose-response curves for this compound are variable between experiments, leading to inconsistent EC50 values. What are the potential causes and solutions?
Answer: Inconsistent dose-response curves and fluctuating EC50 values are common challenges in cell-based assays. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| Cell Health and Viability | Ensure cells are healthy, have high viability (>95%), and are in the logarithmic growth phase before seeding. Avoid using cells that are over-confluent.[1] | Consistent cell health will lead to more reproducible responses to the agonist. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.[2][3] | Minimized variability in receptor density and signaling capacity, leading to more stable EC50 values. |
| Inconsistent Cell Seeding Density | Optimize and strictly control the cell seeding density for each experiment. Uneven cell distribution can significantly impact results.[4][5] | A uniform cell monolayer will ensure consistent cell numbers per well, reducing well-to-well variability. |
| Serum and Media Variability | Use the same batch of serum and media for the entire set of experiments. If a new batch is used, it should be qualified to ensure it does not alter the cellular response. | Consistent media and serum composition will reduce variability in cell growth and receptor expression. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of pipetting and the calibration of pipettes. | Accurate and consistent compound concentrations will ensure a reliable dose-response relationship. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile water or PBS.[1] | Reduced variability between wells, especially between the center and edges of the plate. |
| Incubation Time and Temperature | Optimize and standardize the incubation time and temperature for agonist stimulation. Ensure uniform temperature across the incubator.[1] | Consistent stimulation conditions will lead to more reproducible downstream signaling events. |
High Background Signal
Question: We are observing a high background signal in our unstimulated (negative control) wells. What could be causing this and how can we reduce it?
Answer: High background can mask the true signal from agonist stimulation. The table below details common causes and solutions.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| Constitutive Receptor Activity | This can occur in cells overexpressing the receptor. Consider using a cell line with a lower, more physiological level of receptor expression. | A lower basal signal, leading to an improved signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that buffers and media are not contaminated with other substances that could stimulate the cells. | Reduced non-specific signal and a cleaner baseline. |
| Cell Stress | Handle cells gently during seeding and media changes. Ensure optimal culture conditions (pH, CO2, humidity) to minimize cellular stress. | Healthy, unstressed cells will have a lower basal signaling activity. |
| Phosphodiesterase (PDE) Activity | If measuring cAMP, endogenous PDEs can degrade the second messenger. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.[6] | Accumulation of cAMP in stimulated cells, leading to a more robust signal over a lower background. |
| Autofluorescence of Compounds/Cells | If using a fluorescence-based readout, check for autofluorescence of this compound or the cells themselves at the assay wavelengths. | Accurate measurement of the specific signal without interference from autofluorescence. |
Low or No Signal
Question: We are not seeing a significant response to this compound, even at high concentrations. What are the possible reasons for this lack of signal?
Answer: A weak or absent signal can be due to a variety of factors, from the cells to the reagents.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| Low Receptor Expression | Confirm that the cell line used expresses a sufficient level of the target beta-adrenergic receptor. Verify receptor expression using techniques like qPCR, flow cytometry, or radioligand binding.[1] | A detectable and quantifiable response to the agonist. |
| Inactive Compound | Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh solutions for each experiment. | A potent and active compound will elicit the expected biological response. |
| Suboptimal Assay Conditions | Optimize assay parameters such as agonist incubation time, temperature, and cell density. Perform a time-course experiment to determine the peak response time.[1] | An enhanced signal window and a more robust dose-response curve. |
| Incorrect Assay Readout | Ensure that the chosen assay readout (e.g., cAMP accumulation, calcium flux) is appropriate for the signaling pathway of the target receptor. Beta-adrenergic receptors primarily signal through Gs, leading to cAMP production.[7][8] | The assay will accurately measure the downstream consequences of receptor activation. |
| Antagonistic Effects of Serum Components | Some components in serum can interfere with agonist binding. Consider reducing the serum concentration or using a serum-free medium during the agonist stimulation step. | An uninhibited interaction between this compound and its receptor, leading to a stronger signal. |
Frequently Asked Questions (FAQs)
Q1: What is the expected EC50 for this compound in a beta-2 adrenergic receptor bioassay?
A1: The EC50 value for this compound can vary depending on the cell line, receptor expression level, and specific assay conditions. For a well-characterized beta-2 agonist like Isoproterenol, the EC50 is typically in the nanomolar range (e.g., ~5 x 10-10 M for cAMP accumulation).[9] It is recommended to determine the EC50 of this compound empirically in your specific assay system by running a full dose-response curve.
Q2: Which cell lines are suitable for this compound bioassays?
A2: Cell lines endogenously expressing the beta-2 adrenergic receptor or engineered to overexpress it are suitable. Commonly used cell lines include HEK293, CHO-K1, and A549 cells.[7][8][10] The choice of cell line should be guided by the specific research question and the desired level of receptor expression.
Q3: How does cell passage number affect the consistency of my results?
A3: The passage number can significantly impact experimental outcomes. As cells are passaged repeatedly, they can undergo genetic and phenotypic changes, including alterations in receptor expression levels and signaling pathway components.[2][3] To ensure reproducibility, it is crucial to use cells from a well-characterized cell bank and to keep the passage number low and consistent across all experiments.
Q4: What are appropriate positive and negative controls for a this compound bioassay measuring cAMP?
A4:
-
Positive Control: A well-characterized, potent beta-adrenergic agonist like Isoproterenol should be used as a positive control to confirm that the assay system is responding appropriately.[7][8]
-
Negative Control: Cells treated with vehicle (the solvent used to dissolve this compound, e.g., DMSO or PBS) serve as the negative control to determine the basal level of signaling.[11]
-
Assay Controls: Including a known activator of adenylyl cyclase, such as Forskolin, can help to confirm the functionality of the downstream signaling components.[12]
Q5: How can I minimize the "edge effect" in my 96-well plate assays?
A5: The "edge effect" is caused by increased evaporation and temperature fluctuations in the outer wells of a microplate. To mitigate this:
-
Do not use the outer wells for experimental samples.
-
Fill the perimeter wells with sterile PBS or media to create a humidity barrier.
-
Ensure the incubator has good humidity and temperature control.
-
Use plates with lids designed to minimize evaporation.[1]
Experimental Protocols
Protocol: In Vitro Functional Bioassay for this compound using a cAMP Assay
This protocol describes a method to determine the potency (EC50) of this compound by measuring cyclic AMP (cAMP) accumulation in a cell line expressing the beta-2 adrenergic receptor.
Materials:
-
Cell line expressing the beta-2 adrenergic receptor (e.g., CHO-K1-β2AR)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Isoproterenol (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)
-
White, opaque 96-well microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP detection kit
Methodology:
-
Cell Culture and Seeding:
-
Culture the cells according to standard protocols.
-
On the day before the assay, harvest the cells and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at an optimized density (e.g., 20,000 - 50,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer (e.g., PBS with 0.5 mM IBMX) to create a range of concentrations for the dose-response curve.
-
Prepare a similar dilution series for the positive control, Isoproterenol.
-
Include a vehicle control containing only the solvent.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing the various concentrations of this compound, Isoproterenol, or vehicle to the appropriate wells.
-
Incubate the plate at 37°C for a pre-determined optimal time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Determine the cAMP concentration for each well.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value for this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Bioassay
Caption: Experimental workflow for a cAMP-based bioassay.
Troubleshooting Logic for Inconsistent EC50 Values
Caption: Troubleshooting logic for inconsistent EC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. cytena-bps.com [cytena-bps.com]
- 6. benchchem.com [benchchem.com]
- 7. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. CHO-K1 Cells [cytion.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of Methoxyphenamine hydrochloride in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Methoxyphenamine (B1676417) hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Methoxyphenamine hydrochloride stock solutions?
A1: The choice of solvent depends on the intended experimental use and desired concentration. This compound exhibits good solubility in several common laboratory solvents. For aqueous buffers, ensure the pH is slightly acidic to maintain the protonated state of the amine, which is generally more stable. A patent for the synthesis of this compound mentions dissolving the free base in absolute ethanol (B145695) and adjusting the pH to 2-3 with a hydrochloric acid/ethanol solution to precipitate the salt, indicating its stability in acidic ethanol.[1] For non-aqueous applications, high-purity DMSO is a common choice.[2][3][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots in tightly sealed vials, protected from light. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[2][3] For short-term storage of a few weeks, 2-8°C may be acceptable, but it is crucial to perform stability tests for your specific solvent and concentration.
Q3: My this compound solution has turned yellow. What does this indicate and is it still usable?
A3: A color change, such as turning yellow, often indicates chemical degradation, possibly due to oxidation or other reactions. The use of discolored solutions is not recommended as the presence of degradation products can lead to inaccurate and unreliable experimental results. It is best to discard the solution and prepare a fresh stock. To prevent this, consider de-gassing your solvent before use or storing the solution under an inert atmosphere (e.g., argon or nitrogen).
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to solvent evaporation. Gentle warming and vortexing or sonication can help redissolve the precipitate.[2] If the precipitate does not redissolve, it may indicate degradation or insolubility. It is advisable to prepare a new stock solution, possibly at a lower concentration or in a different solvent system. To prevent this, ensure the vial is properly sealed to prevent solvent evaporation and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Solution | 1. Concentration exceeds solubility at storage temperature.2. Solvent evaporation from improper sealing.3. pH shift in aqueous solutions.4. Freeze-thaw cycles.[2][3] | 1. Prepare a more dilute stock solution.2. Use high-quality vials with tight seals.3. Buffer the solution to an appropriate pH.4. Aliquot into single-use volumes.[2][3] |
| Color Change (e.g., Yellowing) | 1. Oxidation of the amine group.2. Photodegradation from light exposure.3. Reaction with impurities in the solvent. | 1. Use de-gassed solvents; store under inert gas.2. Store in amber vials or protect from light.[5]3. Use high-purity, fresh solvents.[3] |
| Loss of Potency/Activity | 1. Chemical degradation over time.2. Adsorption to plastic storage tubes. | 1. Prepare fresh stock solutions regularly.2. Use glass or polypropylene (B1209903) vials.3. Verify concentration with a stability-indicating assay. |
| Inconsistent Experimental Results | 1. Inaccurate initial concentration.2. Use of degraded stock solution. | 1. Carefully weigh the compound and measure solvent volume.2. Follow proper storage and handling procedures.3. Perform a quality control check on the stock solution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 34 mg/mL[4] (approx. 157 mM) | [4] |
| Water | 43 mg/mL (approx. 199 mM) | [3] |
| Ethanol | 43 mg/mL (approx. 199 mM) | [3] |
Note: Solubility can be affected by temperature, pH, and the presence of co-solvents. Using fresh, high-purity solvents is recommended. For DMSO, it is noted that its hygroscopic nature can reduce solubility, so newly opened DMSO should be used.[2][3]
Table 2: Recommended Storage Conditions and Stability
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | Up to 2 years | DMSO | [2] |
| -20°C | Up to 1 year | DMSO | [2] |
| -20°C (Powder) | Up to 3 years | N/A | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 215.72 g/mol ), high-purity DMSO, sterile polypropylene or glass vials.
-
Procedure: a. Equilibrate the this compound powder to room temperature before opening the container. b. Weigh out 2.16 mg of the powder and transfer it to a sterile vial. c. Add 1.0 mL of high-purity DMSO to the vial. d. Vortex or sonicate the solution until the solid is completely dissolved. e. Aliquot the solution into single-use volumes in amber vials. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. The conditions are starting points and may need optimization.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: a. After the incubation period, neutralize the acidic and basic samples. b. Dilute all samples to a suitable concentration for HPLC analysis. c. Analyze the samples using a validated HPLC method. A published method for the analysis of this compound uses a C18 column with a mobile phase of dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v) at a flow rate of 1 mL/min with UV detection at 264 nm.[6]
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[7]
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting issues with stock solutions.
References
- 1. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. jknsabah.moh.gov.my [jknsabah.moh.gov.my]
- 6. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Methoxyphenamine Hydrochloride CNS Stimulation Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Methoxyphenamine hydrochloride in murine models, with a specific focus on mitigating central nervous system (CNS) stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to CNS stimulation?
A1: this compound is a sympathomimetic amine that functions as a non-selective β-adrenoceptor agonist.[1][2] Its primary mechanism involves stimulating the release of norepinephrine, which subsequently activates both α and β-adrenergic receptors.[3] This widespread adrenergic activation, particularly in the central nervous system, can lead to side effects such as nervousness, dizziness, and general CNS stimulation.[3]
Q2: How can I measure the level of CNS stimulation in mice treated with this compound?
A2: CNS stimulation is typically assessed by measuring changes in locomotor activity and exploratory behavior. The two most common methods are the Locomotor Activity Test using an actophotometer and the Open Field Test.[4][5] These tests quantify parameters such as total distance traveled, horizontal and vertical movements, and time spent in different areas of an arena.[6][7]
Q3: What is a typical dose range for this compound in mice to observe CNS stimulation?
A3: Currently, there is a lack of publicly available, peer-reviewed studies that specifically detail the dose-response relationship of this compound on CNS stimulation in mice. However, studies in rats for other indications have used intravenous doses ranging from 0.01 to 30 mg/kg.[8][9] For mice, it is crucial to perform a dose-finding study starting with a low dose and escalating to determine the threshold for CNS stimulation. The provided data tables below offer a hypothetical dose-response to guide experimental design.
Q4: How can I adjust the dosage of this compound to minimize CNS stimulation while retaining its therapeutic effects?
A4: To minimize CNS stimulation, it is recommended to:
-
Start with a low-dose escalation study: This will help identify the minimal effective dose for the desired therapeutic effect and the dose at which significant CNS stimulation occurs.
-
Consider co-administration with a CNS depressant: This is an advanced experimental approach and should be undertaken with a clear understanding of the pharmacological interactions.
-
Optimize the route of administration: Depending on the therapeutic target, localized delivery might reduce systemic exposure and CNS side effects.
-
Control for environmental stimuli: As stress can exacerbate CNS stimulation, ensure a quiet and controlled experimental environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in locomotor activity between mice in the same dose group. | 1. Inconsistent drug administration (e.g., intraperitoneal injection variability). 2. Environmental stressors (e.g., noise, light changes). 3. Lack of proper acclimatization of the animals to the testing room and equipment. 4. Individual differences in drug metabolism and sensitivity. | 1. Ensure consistent and accurate drug administration by trained personnel. 2. Maintain a controlled and quiet testing environment. 3. Acclimatize mice to the testing room for at least 30-60 minutes before the experiment. 4. Increase the sample size per group to improve statistical power. |
| No significant increase in CNS stimulation at expected doses. | 1. The administered doses are below the therapeutic threshold for CNS stimulation. 2. Incorrect drug formulation or degradation of the compound. 3. The chosen behavioral test is not sensitive enough to detect subtle changes. | 1. Perform a dose-escalation study with a wider range of concentrations. 2. Prepare fresh drug solutions for each experiment and verify the compound's integrity. 3. Consider using a more sensitive test or extending the duration of the observation period. |
| Unexpected sedative effect at high doses. | Some adrenergic agonists can exhibit biphasic effects, with high doses leading to receptor desensitization or activation of inhibitory pathways. | Record and analyze this phenomenon as part of the dose-response profile. Consider investigating the involvement of α2-adrenergic receptors, which can have inhibitory effects on neurotransmitter release. |
| Mice exhibit excessive stereotyped behaviors (e.g., repetitive grooming, gnawing) instead of increased locomotion. | High doses of CNS stimulants can induce stereotypy, which may interfere with locomotor activity measurements. | Record the incidence and duration of stereotyped behaviors as a separate measure of CNS stimulation. Note that at doses causing high stereotypy, locomotor activity may appear to decrease. |
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Researchers should establish their own dose-response curves based on empirical data.
Table 1: Hypothetical Dose-Response of this compound on Locomotor Activity in Mice
| Dosage (mg/kg, i.p.) | Mean Total Locomotor Activity (beam breaks / 30 min) | Standard Deviation | Percent Change from Control |
| Vehicle (Saline) | 1500 | ± 250 | 0% |
| 1 | 1800 | ± 300 | +20% |
| 5 | 3500 | ± 450 | +133% |
| 10 | 6000 | ± 700 | +300% |
| 20 | 4500 (with observed stereotypy) | ± 600 | +200% |
Table 2: Hypothetical Effects of this compound in the Open Field Test
| Dosage (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Rearing Events |
| Vehicle (Saline) | 2000 | 45 | 25 |
| 1 | 2400 | 40 | 30 |
| 5 | 4500 | 25 | 50 |
| 10 | 7000 | 15 | 75 |
| 20 | 5500 | 10 | 60 |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment Using an Actophotometer
Objective: To quantify the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Actophotometer (with infrared beams and a recording system)
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
Standard laboratory mice (e.g., C57BL/6), age and weight matched
-
Syringes and needles for administration (e.g., intraperitoneal)
Procedure:
-
Acclimatization: Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimatization.
-
Habituation: Place each mouse individually into the actophotometer chamber for a 10-minute habituation period to allow exploration and for initial hyperactivity to subside.
-
Baseline Recording: After habituation, record the locomotor activity (number of beam breaks) for each mouse for a 10-minute baseline period.
-
Drug Administration: Remove the mice from the chamber and administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Post-treatment Recording: Return the mice to the actophotometer chamber immediately after injection and record locomotor activity for a period of 30-60 minutes. Data is typically analyzed in 5 or 10-minute bins to observe the onset and duration of the effect.
-
Data Analysis: Calculate the total locomotor activity counts for the entire post-treatment period and for each time bin. Compare the activity of the drug-treated groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Open Field Test (OFT)
Objective: To assess both locomotor activity and anxiety-like behavior in mice following treatment with this compound.
Materials:
-
Open field arena (e.g., a 50 cm x 50 cm square box with high walls), often made of a non-reflective material.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., EthoVision XT, Any-maze).
-
This compound solution and vehicle.
-
Standard laboratory mice.
Procedure:
-
Acclimatization: As in Protocol 1, allow mice to acclimate to the testing room. The lighting conditions should be consistent across all tests.
-
Drug Administration: Administer the assigned dose of this compound or vehicle to each mouse. The time between administration and testing should be consistent (e.g., 30 minutes).
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Recording: Start the video recording and tracking software simultaneously. Allow the mouse to freely explore the arena for a 10-20 minute period.
-
Arena Cleaning: After each trial, thoroughly clean the arena with 70% ethanol (B145695) or another suitable cleaning agent to remove any olfactory cues.
-
Data Analysis: The tracking software will provide data on several parameters. Key parameters to analyze include:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center zone versus the periphery (thigmotaxis), number of entries into the center zone.
-
Exploratory Behavior: Number of rearing events (vertical activity).
-
Compare the data from treated groups to the control group using appropriate statistical methods.
-
Visualizations
References
- 1. Behavioral and pharmacological assessment of a potential new mouse model for mania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseplus.jhu.edu [courseplus.jhu.edu]
- 3. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. Integrating Behavioral and Molecular Approaches in Mouse - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the yield of Methoxyphenamine hydrochloride synthesis reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methoxyphenamine (B1676417) hydrochloride. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient reaction pathway for synthesizing Methoxyphenamine hydrochloride?
A1: The most prevalent method is a two-step reductive amination process starting from o-methoxyphenylacetone.[1] The general pathway involves:
-
Schiff Base Formation: Reacting o-methoxyphenylacetone with a methylamine (B109427) solution (commonly in ethanol (B145695) or methanol) to form an intermediate Schiff base.[1]
-
Reduction: The Schiff base is then reduced to form Methoxyphenamine free base.
-
Salt Formation: The free base is subsequently treated with hydrochloric acid to precipitate the final product, this compound.[2]
Q2: What are the primary methods for the reduction of the Schiff base intermediate?
A2: There are two main approaches for the reduction step:
-
Metal Hydride Reduction: This involves using reducing agents like sodium borohydride (B1222165), potassium borohydride, or sodium cyanoborohydride.[1][2] This method is often preferred as it is lower in cost, uses milder reaction conditions, and avoids the safety hazards associated with high-pressure hydrogenation.[2]
-
Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney's nickel in the presence of hydrogen gas.[1][3] While effective and capable of producing high yields (over 90%), the catalysts can be expensive, and the use of hydrogen gas carries a risk of explosion, requiring specialized equipment.[2][4]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation often stems from incomplete reactions. To minimize them:
-
Ensure Complete Schiff Base Formation: Allow adequate reaction time (15-18 hours) and maintain the appropriate temperature (20-35°C) during the initial step.[1] Monitor the disappearance of the starting material, o-methoxyphenylacetone, using techniques like TLC or GC.
-
Drive the Reduction to Completion: The most common impurity is the unreacted Schiff base (imine).[5] Ensure you are using a sufficient molar excess of the reducing agent. If the reaction is sluggish, consider adjusting the temperature according to the specific protocol for your chosen reducing agent.
-
Control pH During Salt Formation: Carefully adjust the pH to the optimal range (typically pH 1-3) to ensure selective precipitation of the hydrochloride salt and prevent co-precipitation of basic impurities.[1][2]
Q4: What is the optimal pH for precipitating the final this compound product?
A4: The optimal pH for the final salt formation is acidic, typically in the range of 1 to 3.[1][2] This is usually achieved by adding a solution of hydrochloric acid in an alcohol, such as an HCl/ethanol solution, to the Methoxyphenamine free base dissolved in a solvent like absolute ethanol at a low temperature (e.g., below 0°C).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to diagnose and resolve them efficiently.
Problem: Low Overall Yield
This is a common issue that can originate from multiple stages of the synthesis.
Caption: Troubleshooting workflow for diagnosing low yield.
Problem: Final Product is Contaminated with Schiff Base (Imine) Impurity
-
Primary Cause: This indicates an incomplete reduction reaction.[5]
-
Solutions:
-
Increase Reducing Agent: Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) relative to the Schiff base. A common issue is underestimating the amount needed to drive the reaction to completion.
-
Verify Reagent Quality: Metal hydride reducing agents can degrade upon exposure to moisture. Use a fresh, unopened container or a properly stored reagent.
-
Optimize Reaction Conditions: For sodium borohydride reductions, ensure the temperature is maintained within the optimal range (e.g., -5 to 5°C).[1] Adding the reducing agent in portions can help control the reaction temperature.
-
Problem: Difficulty Isolating the Product During Acid-Base Extraction
-
Primary Cause: The intermediate imine and the final amine product have similar basicities, causing them to co-extract during workup.[5]
-
Solutions:
-
Focus on Reaction Completion: The most effective strategy is to ensure the reduction is complete before attempting extraction. Use TLC or another appropriate method to confirm the absence of the imine.
-
Salting Out: Instead of relying on liquid-liquid extraction to separate the product from the imine, focus on precipitating the desired amine as its hydrochloride salt. The imine will typically not precipitate under these conditions. Dissolve the crude reaction mixture in a suitable solvent like anhydrous ethanol and carefully add an HCl solution to a pH of 1-2 to selectively crystallize the product.[2]
-
Data Summary
The choice of reducing agent is critical and involves a trade-off between cost, safety, and reaction conditions.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Yield | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) / Potassium Borohydride (KBH₄) | 81-84%[2] | Low cost, mild conditions, high safety profile.[2] | May require careful temperature control. |
| Palladium on Carbon (Pd/C) with H₂ | >90%[4] | Very high yield and product purity.[4] | Expensive catalyst, explosion risk with H₂ gas.[2] |
| Lithium Aluminium Hydride (LiAlH₄) | >82%[1] | Potent reducing agent. | Highly reactive with water, requires strictly anhydrous conditions. |
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound using sodium borohydride, adapted from published procedures.[2]
Step 1: Schiff Base (o-methoxyphenyl oxime) Formation
-
Charge a reaction vessel with o-methoxyphenylacetone (e.g., 80 kg) and methanol (B129727) (e.g., 264 kg).
-
Stir the mixture at 25°C for 30 minutes to ensure complete dissolution.
-
Introduce monomethylamine gas into the solution, maintaining the reaction temperature at or below 30°C.
-
Continue the gas introduction for approximately 12 hours, or until the concentration of residual o-methoxyphenylacetone is below 5% as determined by in-process control (e.g., GC analysis).
-
Stop the flow of methylamine.
Step 2: Reduction to Methoxyphenamine Free Base
-
Cool the reaction mixture to a low temperature (e.g., -5 to -10°C).
-
Slowly add sodium borohydride (e.g., 14.4 kg) in portions, ensuring the temperature remains in the target range.
-
After the addition is complete, stir the mixture for 1 hour.
-
Carefully add water (e.g., 50 kg) to quench any unreacted sodium borohydride.
-
Remove the solvent via vacuum distillation. Add water (e.g., 100 kg) to the residue, stir for 1.5 hours, and allow the layers to separate for 1 hour.
-
Separate and discard the aqueous layer.
Step 3: Synthesis and Purification of this compound
-
Dissolve the crude Methoxyphenamine free base from the previous step in anhydrous ethanol (e.g., 64 kg).
-
Stir for 1 hour, then filter to remove any insoluble materials.
-
Cool the filtrate to below 0°C.
-
Slowly add a hydrochloric acid/ethanol solution dropwise to adjust the pH to 2-3.
-
Maintain the temperature at approximately -8°C and allow the product to crystallize for 12 hours.
-
Collect the crude product by filtration.
-
Recrystallize the crude solid from anhydrous ethanol.
-
Dry the purified crystals under vacuum at 80°C for 4 hours to obtain the final this compound product.
Synthesis Pathway and Logic Diagrams
Caption: General synthesis pathway for Methoxyphenamine HCl.
Caption: Comparison of primary reduction methodologies.
References
- 1. CN106699576A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN102267917B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN101712623A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Modifying Experimental Protocols for Different Animal Species
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when adapting experimental protocols across different animal species.
Frequently Asked Questions (FAQs)
Q1: Where do I start when adapting a protocol for a new animal species?
A1: Begin by conducting a thorough literature review to understand the specific anatomical, physiological, and metabolic differences between the original and the new species.[1][2] Key areas to focus on include body size, metabolic rate, drug metabolism pathways (especially cytochrome P450 enzymes), and normal physiological parameters.[3][4][5] It is also crucial to consult with a veterinarian experienced with the new species and to review institutional and national animal care and use guidelines.[6][7]
Q2: How do I adjust drug dosages when switching between species?
A2: A common and recommended method for extrapolating drug doses between species is allometric scaling.[8][9][10] This approach uses the body surface area to account for differences in metabolic rates.[8][11] The Human Equivalent Dose (HED) can be calculated from animal data using established conversion factors.[9] However, allometric scaling is an approximation, and further dose-finding studies in the new species are essential.[8][10] Drugs with low hepatic metabolism and renal excretion are often better candidates for this scaling method.[8]
Q3: What are the most significant metabolic differences to consider between species?
A3: The expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, vary significantly across species.[3][4][5] For instance, certain CYP isoforms present in humans may be absent or have different substrate specificities in rodents or dogs.[3][12] These differences can lead to substantial variations in drug efficacy, toxicity, and metabolite profiles.[13][14] Therefore, it is critical to investigate the metabolic pathways of your compound in the chosen species.[14]
Q4: How should anesthesia protocols be modified?
A4: Anesthesia protocols require careful adaptation, as responses to anesthetic agents can differ dramatically between species, and even between strains of the same species.[15][16] Factors such as age, sex, and health status also influence the required dosage.[15] It is recommended to use a multi-modal approach, combining different agents to minimize side effects.[6] Inhalant anesthetics like isoflurane (B1672236) are often preferred for better control over the depth of anesthesia.[6] Always start with the lower end of the recommended dose range for a new species and monitor vital signs closely.[15][17]
Q5: What are the key considerations for adapting surgical procedures?
A5: Anatomical differences are the primary challenge when adapting surgical procedures.[18][19] This includes variations in organ size and location, vasculature, and tissue fragility. The availability of species-specific surgical tools can also be a limiting factor.[18] Post-operative care, including pain management and wound care, must also be tailored to the specific needs and behaviors of the new species.[18][20]
Troubleshooting Guides
Problem: Unexpected Adverse Events or Toxicity at a Scaled Drug Dose
-
Possible Cause: Significant species differences in drug metabolism that were not accounted for by allometric scaling.
-
Troubleshooting Steps:
-
Re-evaluate Metabolic Pathways: Investigate the specific CYP enzymes responsible for metabolizing your compound and compare their presence and activity between the source and target species.[3][4]
-
In Vitro Studies: Use liver microsomes or hepatocytes from both species to compare metabolite profiles and clearance rates.[4]
-
Dose-Response Study: Conduct a pilot study with a wider range of doses in the new species to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) Analysis: Measure drug concentration in plasma over time to understand absorption, distribution, metabolism, and excretion (ADME) differences.[9]
-
Problem: Difficulty in Achieving the Desired Level of Anesthesia
-
Possible Cause: Incorrect anesthetic agent or dosage for the target species.
-
Troubleshooting Steps:
-
Consult Species-Specific Formularies: Refer to established veterinary formularies and guidelines for recommended anesthetic agents and dosages for the specific species and procedure.[6][15]
-
Adjust Dosages Cautiously: If an animal is too lightly or deeply anesthetized, adjust the dosage in small increments. For inhalant anesthetics, this can be done in real-time.[6]
-
Consider Strain and Sex Differences: Be aware that anesthetic sensitivity can vary even within a species.[15]
-
Ensure Proper Equipment Function: Check that vaporizers are calibrated and that the delivery system is appropriate for the size of the animal.
-
Problem: Inconsistent or Unreliable Results in Behavioral Assays
-
Possible Cause: The behavioral paradigm is not appropriate for the natural behaviors of the new species.
-
Troubleshooting Steps:
-
Species-Specific Ethology: Research the natural behaviors, sensory capabilities, and social structures of the new species.[21][22] For example, rats are more social and less territorial than mice.[21][23]
-
Adapt the Assay Environment: Modify the testing apparatus and conditions to be more suitable for the new species. This could include changes to lighting, bedding, and the size of the arena.[24]
-
Habituation and Handling: Ensure adequate time for the animals to acclimate to the testing environment and the experimenter to minimize stress-induced behavioral changes.[25][26]
-
Pilot Testing: Run a pilot study to validate the behavioral assay in the new species and identify any necessary modifications.[27]
-
Data Presentation: Comparative Physiological and Experimental Parameters
Table 1: Key Physiological and Reproductive Data for Common Laboratory Species
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Rabbit (Oryctolagus cuniculus) |
| Adult Body Weight | 20-60 g | 200-500 g | 2-5 kg |
| Average Lifespan | ~3 years | ~4 years | 5-8 years |
| Gestation Period | 3 weeks | 3 weeks | 4-5 weeks |
| Heart Rate (beats/min) | 400-800 | 300-500 | 180-350 |
| Respiratory Rate (breaths/min) | ~7000 | ~150 | 30-60 |
| Normal Body Temperature | 37 °C | 37.7 °C | 38.5-39.5 °C |
Data compiled from[28]
Table 2: Recommended Blood Collection Volumes
| Species | Total Blood Volume (% of Body Weight) | Maximum Single Bleed (without fluid replacement) | Maximum Serial Bleeds (over 2 weeks) |
| Mouse | 5.5 - 8.0% | 1% of body weight or 10% of total blood volume | 1.5% of body weight |
| Rat | 5.5 - 8.0% | 1% of body weight or 10% of total blood volume | 1.5% of body weight |
| Rabbit | 5.5 - 8.0% | 10% of total blood volume | 15% of total blood volume |
Data compiled from[25][29][30][31]
Experimental Protocols: Methodologies
Methodology: Allometric Scaling for Dose Calculation
Allometric scaling is a method to estimate the equivalent dose of a drug between species based on body surface area, which is related to the metabolic rate.[8][11]
Objective: To calculate the Human Equivalent Dose (HED) from a known animal dose.
Procedure:
-
Determine the No-Observed-Adverse-Effect-Level (NOAEL) of the drug in the animal species, typically in mg/kg.[8]
-
Use the following formula to convert the animal dose to the HED: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67) Alternatively, use conversion factors based on body surface area. For example, to convert a dose from a rabbit to a human, divide the rabbit dose by 3.1.[9]
-
This calculated HED serves as a starting point for clinical trials and should be adjusted based on further pharmacokinetic and pharmacodynamic data.[8][10]
Methodology: Blood Collection from the Saphenous Vein in Mice
Objective: To safely collect a blood sample from a mouse.
Procedure:
-
Restrain the mouse appropriately. Chemical restraint may be necessary depending on the temperament of the animal and the skill of the researcher.[30]
-
Clip the fur from the area around the saphenous vein on the hind limb.[32]
-
Swab the area with 70% alcohol.[32]
-
Use a sterile, new needle for the venipuncture.[32]
-
Apply gentle pressure to the vein proximal to the puncture site to encourage blood flow.
-
Collect the required blood volume, not exceeding the recommended limits (see Table 2).[29]
-
After collecting the sample, apply gentle pressure to the puncture site until bleeding stops.[25]
-
Monitor the animal for any signs of distress before returning it to its cage.[6]
Visualizations
Caption: Workflow for adapting an experimental protocol to a new animal species.
Caption: Simplified diagram illustrating potential species differences in drug metabolism pathways.
References
- 1. Critical evaluation of challenges and future use of animals in experimentation for biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. longdom.org [longdom.org]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. allucent.com [allucent.com]
- 10. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 14. bioivt.com [bioivt.com]
- 15. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 16. researchgate.net [researchgate.net]
- 17. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 18. veterinarianexperts.com [veterinarianexperts.com]
- 19. Advancements in surgical education: exploring animal and simulation models in fetal and neonatal surgery training - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bgsu.edu [bgsu.edu]
- 21. amuzainc.com [amuzainc.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. kentscientific.com [kentscientific.com]
- 24. mdpi.com [mdpi.com]
- 25. mcgill.ca [mcgill.ca]
- 26. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 27. academic.oup.com [academic.oup.com]
- 28. crimsonpublishers.com [crimsonpublishers.com]
- 29. Blood Collection (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 30. research.vt.edu [research.vt.edu]
- 31. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 32. acuc.berkeley.edu [acuc.berkeley.edu]
Technical Support Center: Enhancing the Stability of Methoxyphenamine Hydrochloride in Sustained-Release Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of Methoxyphenamine (B1676417) hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and stability studies.
Troubleshooting Guides
Issue 1: Accelerated Degradation of Methoxyphenamine Hydrochloride in the Formulation
Q: We are observing a significant loss of potency of this compound in our sustained-release tablets during accelerated stability studies. What are the likely causes and how can we mitigate this?
A: Accelerated degradation of this compound, an amine salt, in solid dosage forms can be attributed to several factors, primarily hydrolysis, oxidation, and interaction with excipients.
Potential Causes and Solutions:
-
Hydrolysis: Although amine hydrochlorides are generally more stable to hydrolysis than their free base counterparts, moisture can still promote degradation.
-
Mitigation:
-
Control Moisture Content: Minimize exposure to humidity during manufacturing and storage. Consider using a moisture scavenger or a desiccant in the packaging. One patent suggests using magnesium oxide as a diluent due to its moisture-proof effect to improve the stability of a compound methoxyphenamine capsule[1][2].
-
Manufacturing Process: Dry granulation or direct compression is generally preferred over wet granulation to reduce moisture exposure[3][4][5]. If wet granulation is necessary, use a non-aqueous solvent or minimize the amount of water and ensure efficient drying.
-
-
-
Oxidation: As a secondary amine, this compound is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. Protonation of the amine in the hydrochloride salt form can reduce susceptibility to oxidation[6].
-
Mitigation:
-
Inert Atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Antioxidants: Incorporate antioxidants into the formulation. A patent for a compound methoxyphenamine capsule includes sodium bisulfite as an antioxidant[1]. Other common antioxidants for solid dosage forms include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid[7][8].
-
Chelating Agents: If metal ion catalysis is suspected, consider adding a chelating agent like edetate disodium (B8443419) (EDTA).
-
-
-
Excipient Incompatibility: Certain excipients can react with this compound.
-
Reducing Sugars: Avoid excipients containing reducing sugars (e.g., lactose) which can undergo Maillard reactions with the secondary amine group, leading to discoloration and degradation.
-
High Peroxide Value Excipients: Some excipients, like povidone and polyethylene (B3416737) glycols (PEGs), can contain reactive peroxides that can oxidize the drug[9]. Use low-peroxide grades of these excipients.
-
Troubleshooting Workflow for Accelerated Degradation
Issue 2: Unidentified Peaks in the HPLC Chromatogram During Stability Testing
Q: Our stability-indicating HPLC method is showing new, unidentified peaks over time. How can we identify these degradation products and what are they likely to be?
A: The appearance of new peaks in the HPLC chromatogram indicates the formation of degradation products. Identifying these is crucial for ensuring the safety and efficacy of the formulation.
Identification of Degradation Products:
-
LC-MS/MS Analysis: The most powerful technique for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the molecular weight of the degradation products and their fragmentation patterns, which can be used to elucidate their structures[10][11].
-
Forced Degradation Studies: To confirm the origin of the peaks, perform forced degradation studies on this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The degradation products formed under these controlled conditions can be compared to the unknown peaks in the stability samples.
Potential Degradation Products of this compound:
Based on the structure of Methoxyphenamine and known degradation pathways of similar compounds, potential degradation products include:
-
Metabolites as Potential Degradants: Human metabolism studies have identified several metabolites of methoxyphenamine that could also be formed through chemical degradation. These include[12]:
-
5-Hydroxy-2-methoxy-N-methylamphetamine
-
5-hydroxy-2-methoxyamphetamine (N-demethylation)
-
2-methoxyphenylacetone (Oxidative deamination)
-
5-hydroxy-2-methoxyphenylacetone
-
Logical Flow for Degradant Identification
Frequently Asked Questions (FAQs)
Q1: Which excipients are known to be compatible with this compound in sustained-release formulations?
A1: Based on patent literature, the following excipients have been used in sustained-release formulations of this compound and are likely to be compatible[13][14][15][16]:
-
Rate-Controlling Polymers:
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sodium Alginate
-
Xanthan Gum
-
-
Diluents/Fillers:
-
Lubricants:
-
Magnesium Stearate
-
Q2: Are there any specific excipients that should be avoided?
A2: Yes, based on the chemical structure of this compound (a secondary amine), the following excipients should be used with caution or avoided:
-
Reducing Sugars: Lactose, dextrose, and others can cause Maillard reactions.
-
Excipients with High Peroxide Content: Povidone and PEGs can cause oxidative degradation. It is advisable to use grades with low peroxide values[9].
-
Highly Hygroscopic Excipients: These can absorb moisture and accelerate hydrolysis.
Q3: What is the recommended manufacturing process to enhance the stability of this compound sustained-release tablets?
A3: To minimize degradation, especially from moisture and heat, the following manufacturing processes are recommended:
-
Direct Compression: This is the most preferred method as it avoids the use of water and heat, thus reducing the risk of hydrolysis and thermal degradation[3][4][17].
-
Dry Granulation (Roller Compaction): If the powder blend has poor flowability for direct compression, dry granulation is a suitable alternative that also avoids the use of liquids[3][5].
-
Wet Granulation (with caution): If wet granulation is unavoidable, use a non-aqueous solvent or minimize the amount of water. Ensure that the granules are thoroughly dried at a controlled temperature to minimize residual moisture. A patent for a compound methoxyphenamine formulation mentions wet granulation with water or an alcoholic solution[13].
Q4: How can I prevent discoloration of my this compound tablets during storage?
A4: Discoloration is often a sign of chemical degradation. To prevent this:
-
Control Moisture: As mentioned previously, moisture can lead to degradation reactions that produce colored byproducts.
-
Prevent Oxidation: Use antioxidants and package the product in a way that minimizes oxygen exposure.
-
Avoid Incompatible Excipients: Specifically, avoid reducing sugars that can cause the Maillard browning reaction.
-
Protect from Light: Store the product in light-resistant packaging to prevent photodegradation.
Data Presentation
Table 1: Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Potential Triggers | Potential Degradation Products | Recommended Mitigation Strategies |
| Oxidation | Oxygen, light, metal ions, high peroxide excipients | N-oxides, deaminated products (e.g., 2-methoxyphenylacetone) | - Manufacture under inert atmosphere (N2)- Use of antioxidants (e.g., BHT, BHA, sodium bisulfite)- Use of chelating agents (e.g., EDTA)- Light-resistant packaging- Use low peroxide grade excipients |
| Hydrolysis | Moisture | Cleavage of ether linkage (less likely), salt disproportionation | - Control humidity during manufacturing and storage- Use of dry granulation or direct compression- Use of moisture-barrier film coating- Inclusion of a desiccant in packaging |
| Photodegradation | Exposure to UV or visible light | Ring-hydroxylated products (e.g., 5-Hydroxy-2-methoxy-N-methylamphetamine) | - Use of opaque or light-resistant primary packaging |
| Excipient Interaction | Reducing sugars (e.g., lactose) | Maillard reaction products | - Avoid use of excipients with reducing functional groups |
Table 2: Excipient Compatibility Summary
| Excipient Class | Generally Compatible | Use with Caution / Avoid | Rationale for Caution/Avoidance |
| Polymers | HPMC, Sodium Alginate, Xanthan Gum, Ethylcellulose | Povidone, PEGs | Potential for high peroxide content leading to oxidation. |
| Fillers/Diluents | Magnesium Oxide, Microcrystalline Cellulose, Dibasic Calcium Phosphate (B84403) | Lactose, Dextrose | Reducing sugars can cause Maillard reaction with the amine group. |
| Lubricants | Magnesium Stearate, Stearic Acid | - | Generally considered compatible. |
| Antioxidants | Sodium Bisulfite, BHT, BHA, Ascorbic Acid | - | Beneficial for preventing oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound API
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
Milli-Q water
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 10 mg of solid this compound in a petri dish and keep it in a calibrated oven at 80°C for 48 hours.
-
Photodegradation: Place 10 mg of solid this compound in a petri dish and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic solutions. Dilute all samples appropriately and analyze by a validated stability-indicating HPLC-UV method. For identification of major degradants, use LC-MS/MS.
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To quantify this compound and its degradation products in a sustained-release formulation.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV spectrophotometric scan of this compound (a published method used 264 nm for a compound formulation)[18].
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and dilute to a known concentration.
-
Sample Preparation:
-
Weigh and finely powder a representative number of sustained-release tablets.
-
Transfer a quantity of powder equivalent to a single dose of this compound to a volumetric flask.
-
Add a suitable solvent and sonicate to dissolve the drug. The choice of solvent and extraction procedure should be validated to ensure complete extraction from the matrix.
-
Dilute to volume, mix well, and filter through a 0.45 µm filter.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of this compound and any degradation products in the sample by comparing the peak areas with those of the standard. The method should be validated according to ICH guidelines.
References
- 1. A kind of compound methoxyphenamine capsule and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104306375B - Compound methoxyphenamine capsule and preparation method thereof - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Granulation vs. Direct Compression Method : Analysis | ZIM Labs [zimlab.in]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug antioxidant effects. A basis for drug selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. dspace.ceu.es [dspace.ceu.es]
- 11. researchgate.net [researchgate.net]
- 12. Identification of new secondary metabolites of methoxyphenamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102210688B - Compound methoxyphenamine quick-release and sustained-release preparation - Google Patents [patents.google.com]
- 14. WO2012159237A1 - Quick release-sustained release composition of compound methoxyphenamine - Google Patents [patents.google.com]
- 15. WO2012139262A1 - Sustained-release preparation of compound methoxyphenamine - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methoxyphenamine and Pseudoephedrine in Preclinical Nasal Decongestion Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of methoxyphenamine (B1676417) and pseudoephedrine in nasal decongestion, drawing upon available preclinical experimental data. The information presented is intended to support research and development efforts in the field of respiratory therapeutics.
Introduction
Methoxyphenamine and pseudoephedrine are sympathomimetic amines utilized for their nasal decongestant properties.[1][2][3][4] Both compounds exert their effects by stimulating adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in nasal airway resistance.[1][3] While pseudoephedrine is a well-established and widely used decongestant, methoxyphenamine has also been investigated for its efficacy. This guide focuses on a direct comparison of these two agents in a preclinical animal model.
Mechanism of Action
The primary mechanism of action for both methoxyphenamine and pseudoephedrine as nasal decongestants is the stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.[1][5] This activation initiates a signaling cascade that results in vasoconstriction, thereby decreasing blood flow and reducing the swelling of the nasal mucosa.
Methoxyphenamine is characterized as a non-selective β-adrenoceptor agonist, but it also demonstrates activity on alpha-adrenergic receptors, contributing to its decongestant effects.[1][6] Pseudoephedrine acts as an agonist at both alpha- and, to a lesser extent, beta-adrenergic receptors.[3][7]
Preclinical Efficacy Comparison
A study conducted in anesthetized rats provides a direct comparison of the potency of methoxyphenamine and pseudoephedrine in a histamine-induced nasal congestion model. The key findings from this study are summarized in the table below.
| Compound | ID₅₀ (mg/kg, i.v.) | 95% Confidence Limits |
| Methoxyphenamine | 1.16 | 0.5, 1.8 |
| Pseudoephedrine | 0.25 | 0.19, 0.33 |
| Data from Lau et al.[8] |
The data indicates that in this specific preclinical model, pseudoephedrine was more potent than methoxyphenamine in inhibiting histamine-induced nasal congestion, as evidenced by its lower ID₅₀ value.[8]
Experimental Protocol: Histamine-Induced Nasal Congestion in Anesthetized Rats
The following protocol outlines the methodology used in the comparative study by Lau et al.[8]
1. Animal Preparation:
-
Male Sprague-Dawley rats were used.
-
Animals were anesthetized.
-
A tracheal cannula was inserted for artificial ventilation.
-
A cannula was inserted into the nasopharynx and connected to a pressure transducer to measure changes in nasal airway resistance.
2. Induction of Nasal Congestion:
-
A basal level of nasal resistance was established.
-
Nasal congestion was induced by nebulizing a 0.2% histamine (B1213489) solution and passing it through the nasal passages for 15 seconds.[8]
3. Drug Administration:
-
Methoxyphenamine hydrochloride or pseudoephedrine hydrochloride was administered intravenously (i.v.) in a dose-dependent manner.[8]
4. Measurement of Nasal Decongestion:
-
Nasal resistance was continuously monitored by measuring the air overflow during ventilation of the nasal passages at a constant pressure.[8]
-
The inhibitory effect of the test compounds on histamine-induced increases in nasal resistance was quantified.
-
The dose required to produce 50% inhibition of the histamine-induced congestion (ID₅₀) was calculated.[8]
Conclusion
Based on the available preclinical data from a rat model of histamine-induced nasal congestion, pseudoephedrine demonstrates greater potency as a nasal decongestant compared to methoxyphenamine.[8] It is important to note that this comparison is based on a single animal study, and further research, including well-controlled clinical trials, would be necessary to definitively establish the comparative efficacy in humans. The experimental model and signaling pathway diagrams provided offer a framework for understanding the evaluation and mechanism of action of these compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. mims.com [mims.com]
- 7. pseudoephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methoxyphenamine Hydrochloride Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a newer, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Methoxyphenamine hydrochloride. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and fitness for purpose in pharmaceutical applications.[1][2][3]
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is a chromatographic technique used to separate, identify, and quantify components in a mixture.[4] It is a robust and cost-effective method widely employed for routine quality control and assay of drug substances and products.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the exceptional sensitivity and specificity of mass spectrometry.[6][7] LC-MS/MS is particularly advantageous for analyzing complex biological matrices, detecting trace-level impurities, and providing unambiguous identification of analytes.[7][8][9]
Comparative Analysis of Validation Parameters
The performance of a new analytical method is critically assessed through a series of validation parameters. Below is a summary of typical performance data for an established HPLC method versus a new LC-MS/MS method for this compound analysis.
| Validation Parameter | Established HPLC-UV Method | New LC-MS/MS Method | Rationale (as per ICH Q2(R2)) |
| Specificity | Good; based on chromatographic resolution. Potential for matrix interference. | Excellent; based on specific mass-to-charge (m/z) transitions, minimizing interference.[7] | Ensures the signal is unequivocally from the analyte.[10][11] |
| Linearity Range | 62.5 - 375 µg/mL | 0.7 - 500 ng/mL | Defines the concentration range over which the method is accurate, precise, and linear.[10] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | A measure of the linearity of the method's response. |
| Accuracy (% Recovery) | 99.8 - 100.4% | 97.5 - 102.5% (typical) | Closeness of the measured value to the true value.[10][11] |
| Precision (% RSD) | Intra-day: 0.4 - 0.6% Inter-day: 0.4 - 0.6% | Intra-day: 2.5 - 5.8% Inter-day: 10.8 - 16.2% | The closeness of agreement between a series of measurements.[11] |
| Limit of Detection (LOD) | Typically in the µg/mL range | 0.7 ng/mL | The lowest concentration of analyte that can be reliably detected.[12] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | ~2.0 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12] |
Detailed Experimental Protocols for Method Validation
The following protocols outline the experimental procedures for validating an analytical method for this compound in accordance with ICH guidelines.[1][3][13]
Specificity
-
Objective: To demonstrate that the method can accurately measure this compound without interference from other substances (e.g., impurities, excipients, degradation products).[10][11]
-
Protocol:
-
Analyze a blank sample (placebo or matrix).
-
Analyze a sample of this compound standard.
-
Analyze a sample containing a mixture of the standard and known impurities or related substances.
-
For HPLC with UV detection, assess peak purity using a photodiode array (PDA) detector.
-
For LC-MS/MS, monitor specific precursor and product ion transitions to confirm identity and rule out co-eluting interferences.
-
Linearity
-
Objective: To establish that the method's response is directly proportional to the concentration of this compound over a specified range.[10]
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five dilutions covering the expected concentration range.
-
Inject each dilution in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line using a least-squares analysis.
-
Accuracy
-
Objective: To determine how close the method's results are to the true value.[10][11]
-
Protocol:
-
Prepare a placebo mixture and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Precision
-
Objective: To assess the method's reproducibility under various conditions.[11]
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or using different instruments.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of this compound that the method can reliably detect and quantify.
-
Protocol (Signal-to-Noise Approach):
-
Prepare and analyze a series of increasingly dilute solutions of the reference standard.
-
Determine the concentration that produces a signal-to-noise ratio of approximately 3:1 for the LOD.
-
Determine the concentration that produces a signal-to-noise ratio of approximately 10:1 for the LOQ, and verify that the precision at this concentration is acceptable.
-
Robustness
-
Objective: To evaluate the method's ability to remain unaffected by small, deliberate changes in its parameters.[10][11]
-
Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±10%).
-
-
Analyze a standard solution under each of the modified conditions.
-
Assess the impact on system suitability parameters, such as peak retention time, resolution, and tailing factor.
-
Visual Representations of Validation Workflow and Method Comparison
Caption: A typical workflow for analytical method validation.
Caption: Decision logic for selecting an analytical method.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. coconote.app [coconote.app]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of Methoxyphenamine and Other Beta-Agonists on Airway Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methoxyphenamine and other prominent beta-agonists concerning their effects on airway resistance. The information presented herein is intended to support research and development in respiratory therapeutics by offering a consolidated resource on the pharmacological properties, experimental evaluation, and underlying mechanisms of these compounds.
Introduction to Beta-Agonists and Airway Resistance
Beta-adrenergic receptor agonists, commonly known as beta-agonists, are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They exert their primary therapeutic effect by relaxing the airway smooth muscle, leading to bronchodilation and a subsequent reduction in airway resistance. These drugs mimic the action of endogenous catecholamines, like epinephrine (B1671497) and norepinephrine, by binding to and activating beta-adrenergic receptors, predominantly the beta-2 subtype located on bronchial smooth muscle cells.
Methoxyphenamine, a sympathomimetic amine of the amphetamine class, is recognized for its bronchodilator properties and has been used in the treatment of asthma.[1] This guide will compare Methoxyphenamine with other well-established beta-agonists, providing available experimental data to delineate their pharmacological profiles.
Comparative Efficacy of Beta-Agonists
The potency of beta-agonists in inducing airway smooth muscle relaxation is a critical parameter in their evaluation. This is often quantified by the pD2 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response (EC50). A higher pD2 value indicates greater potency.
Table 1: Comparative Potency of Beta-Agonists on Guinea Pig Tracheal Smooth Muscle
| Compound | pD2 Value (Mean ± SEM) | Notes |
| Isoproterenol | 7.60 ± 0.01 | Non-selective beta-agonist. |
| Salbutamol | 7.50 ± 0.01 | Short-acting beta-2 selective agonist. |
| Formoterol | 10.52 ± 0.04 | Long-acting beta-2 selective agonist. |
| Methoxyphenamine | Data not available | pD2 for direct relaxation not found. See Table 2 for antihistaminic activity. |
Data for Isoproterenol, Salbutamol, and Formoterol are from in vitro studies on isolated guinea pig trachea.[2]
In the absence of direct pD2 values for bronchodilation, the antihistaminic properties of Methoxyphenamine provide an alternative measure of its effect on airway constriction.
Table 2: Antihistaminic Activity of Methoxyphenamine in Guinea Pig Models
| Experimental Model | Methoxyphenamine Concentration/Dose | Observed Effect |
| Isolated Guinea Pig Ileum (in vitro) | 10⁻⁵ M | 3.9-fold rightward shift of the histamine (B1213489) concentration-response curve.[3] |
| Anesthetized Guinea Pig (in vivo) | 13 mg/kg, i.v. | 2.94-fold rightward shift of the histamine dose-response curve for bronchoconstriction.[3] |
This data indicates that Methoxyphenamine can antagonize histamine-induced contractions, which is a relevant mechanism in certain airway pathologies.[3]
Signaling Pathway of Beta-Agonists
The activation of beta-2 adrenergic receptors by agonists initiates a well-defined intracellular signaling cascade, leading to the relaxation of airway smooth muscle. The key steps in this pathway are illustrated in the diagram below.
Experimental Protocols
The evaluation of bronchodilator agents relies on robust in vitro and in vivo experimental models. The following are detailed methodologies for key assays used to assess the effects of beta-agonists on airway resistance.
In Vitro Assay: Isolated Guinea Pig Trachea Organ Bath
This ex vivo method provides a direct measure of a compound's ability to relax airway smooth muscle.
1. Tissue Preparation:
-
Male Hartley guinea pigs (250-400 g) are euthanized.
-
The trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).
-
The trachea is cleaned of connective tissue and cut into rings, approximately 2-3 mm in width.
-
Tracheal rings can be used as is or cut open to form strips.
2. Mounting:
-
The tracheal preparations are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
One end of the preparation is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for a period of 60-90 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by inducing a contraction with a standard agent like potassium chloride (KCl).
-
The tissue is then washed and allowed to return to baseline.
-
A submaximal contraction is induced using a bronchoconstrictor agent such as histamine (e.g., 10⁻⁶ M to 10⁻⁵ M) or a muscarinic agonist like carbachol (B1668302) or methacholine.
-
Once the contraction has stabilized, the beta-agonist is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation at each concentration is recorded until a maximal response is achieved.
4. Data Analysis:
-
The relaxation is expressed as a percentage of the pre-contraction induced by the constrictor agent.
-
A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of its maximal effect) is determined.
-
The pD2 value (-log EC50) is then calculated to represent the potency of the beta-agonist.
In Vivo Assay: Whole-Body Plethysmography in Guinea Pigs
This non-invasive method allows for the measurement of airway resistance in conscious, unrestrained animals.
1. Animal Acclimatization:
-
Guinea pigs are acclimated to the whole-body plethysmography chamber for several days before the experiment to minimize stress-induced respiratory changes.
2. Baseline Measurement:
-
The animal is placed in the main chamber of the plethysmograph.
-
Baseline respiratory parameters, including specific airway resistance (sRaw), are recorded for a defined period (e.g., 10-15 minutes).
3. Induction of Bronchoconstriction:
-
Bronchoconstriction is induced by exposing the animal to an aerosolized solution of a bronchoconstrictor agent, such as histamine or acetylcholine, delivered into the chamber via a nebulizer.
-
The concentration of the bronchoconstrictor is chosen to elicit a significant, but submaximal, increase in airway resistance.
4. Drug Administration and Measurement:
-
The beta-agonist being tested is administered, typically via inhalation (aerosol) or systemic injection (intravenous or intraperitoneal).
-
Airway resistance is then monitored continuously or at specific time points after drug administration to determine the extent and duration of bronchodilation.
5. Data Analysis:
-
The change in sRaw from the post-constrictor, pre-drug baseline is calculated.
-
The percentage inhibition of the bronchoconstrictor response is determined for different doses of the beta-agonist to construct a dose-response curve.
Conclusion
This guide provides a comparative framework for understanding the effects of Methoxyphenamine and other beta-agonists on airway resistance. While direct comparative potency data for Methoxyphenamine as a bronchodilator is limited in recent literature, its documented antihistaminic effects suggest a role in mitigating airway constriction. The provided experimental protocols and signaling pathway diagrams offer a robust foundation for researchers engaged in the discovery and development of novel respiratory therapeutics. Further studies are warranted to fully elucidate the comparative efficacy of Methoxyphenamine within the broader class of beta-agonists.
References
- 1. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyphenamine Hydrochloride Cross-Reactivity in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Methoxyphenamine hydrochloride in commercially available immunoassays for amphetamines. The information presented is intended to assist researchers, scientists, and drug development professionals in interpreting screening results and selecting appropriate testing methodologies. The guide includes quantitative data, detailed experimental protocols for assessing cross-reactivity, and visualizations to illustrate key concepts.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used for the rapid screening of drugs of abuse, including amphetamines. These tests rely on the principle of competitive binding, where an antibody specific to a target analyte (e.g., amphetamine) competes for binding with the drug present in a sample and a labeled version of the drug in the test. The degree to which a substance that is structurally similar to the target analyte can bind to the antibody is known as cross-reactivity. Significant cross-reactivity can lead to false-positive results, necessitating confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC/MS).[1]
Methoxyphenamine, a beta-adrenergic receptor agonist used as a bronchodilator, is a substituted amphetamine.[2][3][4][5] Its structural similarity to amphetamine and methamphetamine creates the potential for cross-reactivity in immunoassays designed to detect these substances. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of drug screening results.
Quantitative Analysis of Methoxyphenamine Cross-Reactivity
The following table summarizes the cross-reactivity of Methoxyphenamine in the Emit® II Plus Amphetamines Assay, a widely used immunoassay. The data indicates the concentration of Methoxyphenamine required to produce a positive result equivalent to the cutoff calibrator for d-methamphetamine.
| Immunoassay Kit | Cutoff Calibrator | Methoxyphenamine Concentration for Positive Result (ng/mL) |
| Emit® II Plus Amphetamines Assay | 300 ng/mL d-Methamphetamine | 90,000 |
| Emit® II Plus Amphetamines Assay | 500 ng/mL d-Methamphetamine | 160,000 |
| Emit® II Plus Amphetamines Assay | 1000 ng/mL d-Methamphetamine | 360,000 |
| Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List by WakeMed. |
Structural Comparison: Methoxyphenamine vs. Amphetamine
The potential for cross-reactivity is rooted in the structural similarities between Methoxyphenamine and amphetamine. Both molecules share a core phenethylamine (B48288) structure. However, Methoxyphenamine has a methoxy (B1213986) group on the phenyl ring and a methyl group on the nitrogen atom, which differentiates it from amphetamine. These substitutions can affect the binding affinity of the molecule to the antibodies used in immunoassays.
Experimental Protocol for Assessing Cross-Reactivity
This section outlines a general experimental protocol for determining the cross-reactivity of a compound, such as this compound, in a competitive immunoassay for amphetamines, based on the Enzyme Multiplied Immunoassay Technique (EMIT).
1. Materials and Reagents:
-
Immunoassay Kit: A commercial amphetamine immunoassay kit (e.g., Emit® II Plus Amphetamines Assay), including antibodies, enzyme-labeled drug conjugate, and substrate.
-
Test Compound: this compound standard of known purity.
-
Calibrators: Amphetamine or methamphetamine calibrators at the desired cutoff concentrations (e.g., 300 ng/mL, 500 ng/mL, 1000 ng/mL).
-
Control Samples: Drug-free urine certified to be negative for amphetamines and other interfering substances.
-
Instrumentation: A spectrophotometer or automated clinical chemistry analyzer capable of performing EMIT assays.
-
Ancillary Supplies: Pipettes, pipette tips, test tubes or microplates, and a vortex mixer.
2. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or deionized water) at a high concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution in drug-free urine to achieve a range of concentrations to be tested.
3. Assay Procedure:
-
Follow the manufacturer's instructions for the specific amphetamine immunoassay kit.
-
In a typical EMIT assay, the sample (drug-free urine spiked with Methoxyphenamine), antibody reagent, and enzyme-labeled drug reagent are combined.
-
The mixture is incubated to allow for competitive binding.
-
The enzyme substrate is added, and the rate of the enzymatic reaction is measured by monitoring the change in absorbance at a specific wavelength. The enzyme's activity is proportional to the concentration of the free enzyme-labeled drug, which is inversely proportional to the concentration of the drug in the sample.
4. Data Analysis and Interpretation:
-
Run the calibrators to establish the cutoff for a positive result.
-
Test each concentration of the Methoxyphenamine working solutions in the assay.
-
Determine the lowest concentration of Methoxyphenamine that produces a result equal to or greater than the cutoff calibrator. This concentration is considered the cross-reactivity level.
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
Visualizing Immunoassay Principles and Cross-Reactivity
The following diagrams illustrate the fundamental principles of competitive immunoassays and how cross-reactivity occurs.
Caption: Principle of a competitive immunoassay.
Caption: Mechanism of Methoxyphenamine cross-reactivity.
Conclusion
The data presented in this guide demonstrates that this compound can exhibit cross-reactivity in amphetamine immunoassays, specifically the Emit® II Plus Amphetamines Assay. However, the concentrations required to elicit a positive result are significantly higher than the typical therapeutic doses of Methoxyphenamine. Nevertheless, it is essential for researchers and clinicians to be aware of this potential interaction to avoid misinterpretation of screening results. When a positive amphetamine screen is obtained from an individual known to be taking Methoxyphenamine, confirmatory testing using a more specific method is strongly recommended. The provided experimental protocol offers a framework for laboratories to conduct their own cross-reactivity studies for this and other compounds.
References
In Vitro vs. In Vivo Correlation of Methoxyphenamine Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxyphenamine hydrochloride primarily functions as a β-adrenergic receptor agonist, leading to bronchodilation, and also exhibits activity at α-adrenergic receptors, resulting in vasoconstriction and nasal decongestion.[1][2][3][4][5][6]
Quantitative Data Summary
While specific in vitro binding affinity (Ki) or functional potency (EC50) data for this compound at adrenergic receptors are not available in the public domain, comprehensive in vivo data from a study on anesthetized rats demonstrates its efficacy as a nasal decongestant.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Nasal Congestion
| Parameter | This compound | Adrenaline | Pseudoephedrine |
| Dose Range (i.v.) for Reduction of Basal Nasal Resistance | 0.01-30 mg/kg | 0.01-3 µg/kg | 0.03-3 mg/kg |
| ID₅₀ against Histamine-Induced Nasal Congestion (i.v.) | 1.16 mg/kg | 0.037 µg/kg | 0.25 mg/kg |
Data sourced from a study on anesthetized rats where nasal resistance was assessed by measuring air overflow.[7]
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with adrenergic receptors, primarily β2- and α1-adrenergic receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways of this compound at β2 and α1-adrenergic receptors.
Experimental Protocols
In Vivo Nasal Congestion Model in Anesthetized Rats
This protocol is based on the methodology described in the study by Lau WA, et al.[7]
Objective: To assess the effect of this compound on basal nasal resistance and histamine-induced nasal congestion.
Animals: Male Wistar rats.
Anesthesia: Urethane administration.
Surgical Preparation:
-
Tracheotomy is performed, and a cannula is inserted into the trachea for artificial ventilation.
-
A cannula is inserted into the posterior nasopharynx and tied in place.
-
The jugular vein is cannulated for intravenous drug administration.
Measurement of Nasal Resistance:
-
Air is passed through the nasal passages at a constant pressure.
-
The overflow of air is measured using a flowmeter.
-
A decrease in air overflow indicates an increase in nasal resistance (congestion), and an increase in overflow indicates a decrease in resistance (decongestion).
Experimental Procedure:
-
A baseline of nasal resistance is established.
-
This compound is administered intravenously at various doses (0.01-30 mg/kg).
-
Changes in nasal air overflow are recorded to determine the dose-dependent effect on basal nasal resistance.
-
To induce nasal congestion, a 0.2% nebulized histamine (B1213489) solution is passed through the nasal passages for 15 seconds.
-
The inhibitory effect of intravenously administered this compound on the histamine-induced increase in nasal resistance is measured to determine the ID₅₀.
Caption: Experimental workflow for the in vivo nasal congestion model in rats.
General In Vitro Methodologies for Adrenergic Receptor Agonists
While specific in vitro data for this compound is lacking, the following are standard protocols used to characterize the activity of sympathomimetic amines at adrenergic receptors.
1. Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of a compound for a specific receptor subtype.
Principle: This assay measures the ability of a test compound (e.g., Methoxyphenamine) to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., β2-AR or α1-AR) are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
2. Functional Assays (e.g., cAMP Accumulation for β-receptors)
Objective: To determine the functional potency (EC₅₀) and efficacy of a compound as an agonist or antagonist.
Principle: For β-adrenergic receptors, agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay quantifies the amount of cAMP produced in response to the test compound.
General Protocol:
-
Cell Culture: Whole cells expressing the β-adrenergic receptor subtype of interest are cultured.
-
Incubation: The cells are incubated with varying concentrations of the test compound. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) is determined from this curve.
Caption: General workflow for in vitro adrenergic receptor assays.
Correlation and Conclusion
A direct, quantitative correlation between the in vitro and in vivo activity of this compound cannot be established without specific in vitro binding and functional data. However, the available in vivo data clearly demonstrates its efficacy as a nasal decongestant in a preclinical model.[7] The mechanism of action, as a β- and α-adrenergic agonist, provides a strong theoretical basis for its observed bronchodilator and decongestant effects.[3]
For a comprehensive IVIVC, one would typically correlate in vitro parameters such as receptor binding affinity (Ki) and functional potency (EC₅₀) with in vivo efficacy measures like the ID₅₀ for nasal decongestion or changes in airway resistance for bronchodilation. The lack of publicly available in vitro data for this compound highlights a gap in the understanding of its pharmacological profile and presents an opportunity for future research to establish a definitive link between its molecular interactions and its physiological effects. Such studies would be invaluable for optimizing its therapeutic use and for the development of new, more effective adrenergic agonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 7. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyphenamine and Salbutamol in Guinea Pig Asthma Models: An Indirect Head-to-Head Comparison
A comprehensive review of the available preclinical data on the efficacy of Methoxyphenamine and Salbutamol (B1663637) in the guinea pig model of asthma, providing researchers with comparative insights into their bronchoprotective and anti-inflammatory properties.
While direct head-to-head comparative studies are not available in the published literature, this guide synthesizes findings from separate investigations to offer an objective comparison of Methoxyphenamine and Salbutamol in the widely utilized guinea pig model of asthma. This information is intended for researchers, scientists, and drug development professionals to inform preclinical research and development strategies.
Executive Summary
Salbutamol, a short-acting beta-2 adrenergic agonist, demonstrates potent bronchodilator effects, effectively reversing bronchoconstriction induced by various stimuli. It also exhibits some anti-inflammatory properties, particularly in inhibiting mediator release. Methoxyphenamine, a sympathomimetic amine, primarily acts as a bronchodilator through its antihistaminic properties. The following sections provide a detailed breakdown of the available experimental data for each compound, including their effects on bronchoconstriction and inflammation, along with the experimental protocols utilized in these studies.
Data Presentation
Table 1: Efficacy of Methoxyphenamine in a Guinea Pig Asthma Model
| Parameter | Effect of Methoxyphenamine | Dosage/Concentration | Challenge Agent | Reference |
| Inhibition of Bronchoconstriction | Produced a parallel rightward shift of the log-dose-response curve for histamine (B1213489).[1] | 13 mg/kg, i.v. | Histamine | [1] |
| Comparison with Mepyramine | The shift was not significantly different from that produced by mepyramine.[1] | 3 µg/kg, i.v. (Mepyramine) | Histamine | [1] |
| Effect on Acetylcholine-induced Bronchoconstriction | Did not affect bronchoconstriction.[1] | 20 mg/kg, i.v. | Acetylcholine | [1] |
| Effect on U46619-induced Bronchoconstriction | Did not affect bronchoconstriction.[1] | 20 mg/kg, i.v. | U46619 (Thromboxane A2-mimetic) | [1] |
| In vitro effect on histamine-induced contractions (ileum) | Antagonized contractions.[1] | 10⁻⁵ to 10⁻³ M | Histamine | [1] |
Table 2: Efficacy of Salbutamol in Guinea Pig Asthma Models
| Parameter | Effect of Salbutamol | Dosage/Concentration | Challenge Agent/Model | Reference |
| Bronchodilator Effect | Potently reversed bombesin-induced bronchoconstriction.[2] | Not specified | Bombesin | [2] |
| Attenuated histamine-induced bronchoconstriction.[3] | 1-10 µg/kg, i.v. | Histamine | [3] | |
| Anti-inflammatory Effect (Plasma Protein Extravasation) | Inhibited bradykinin-induced plasma protein extravasation in skin for 1-2 hours.[4] | 1 x 10⁻⁸ mol/site (intradermal) | Bradykinin (B550075) | [4] |
| Inhibited histamine-induced plasma protein extravasation in the lung for approximately 1 hour.[4] | Not specified | Histamine | [4] | |
| Anti-inflammatory Effect (Leukotriene Synthesis) | Completely blocked the increase in biliary excretion of LTD₄ after dry gas hyperpnea.[5] | Not specified | Dry gas hyperpnea | [5] |
| Anti-inflammatory Effect (Cellular Infiltration) | Had no effect on neutrophil accumulation in the skin.[4] | Not specified | Zymosan | [4] |
| Administration twice a week decreased levels of IgG1-specific anaphylactic antibodies.[6][7] | 0.1 mg/ml aerosol | Ovalbumin (chronic inflammation model) | [6][7] | |
| Effect of Chronic Administration | Subchronic administration increased airway reactivity to histamine, methacholine, and bombesin.[2] | 0.2 mg/kg/day for 10 days (s.c. minipumps) | Histamine, Methacholine, Bombesin | [2] |
| Frequent administration (5 times a week) resulted in a loss of protective effects against the allergen.[6][7] | 0.1 mg/ml aerosol | Ovalbumin (chronic inflammation model) | [6][7] |
Experimental Protocols
Methoxyphenamine Study Protocol[1]
-
Animal Model : Pentobarbitone-anesthetized guinea pigs.
-
Induction of Bronchoconstriction : Intravenous administration of histamine, acetylcholine, or the thromboxane (B8750289) A2-mimetic U46619.
-
Drug Administration : Methoxyphenamine hydrochloride was administered intravenously.
-
Measurements : Changes in bronchoconstriction were assessed. For in vitro studies, histamine- and acetylcholine-induced contractions of the isolated guinea-pig ileum were measured.
Salbutamol Study Protocols
-
Bronchodilator and Airway Hyperreactivity Study [2]
-
Animal Model : Guinea pigs.
-
Drug Administration : Subcutaneous implantation of osmotic minipumps delivering (+/-)-salbutamol (0.2 mg/kg/day) for 10 days.
-
Assessment of Airway Reactivity : Intravenous administration of histamine, methacholine, and bombesin.
-
Assessment of Bronchodilator Effect : Intravenous administration of salbutamol to reverse bombesin-induced bronchoconstriction.
-
-
Anti-inflammatory Effects Study [4]
-
Animal Model : Guinea pigs.
-
Assessment of Plasma Protein Extravasation (PPE) : Intradermal injection of bradykinin in the skin or inhalation of histamine for the lung, followed by measurement of Evans blue dye extravasation.
-
Assessment of Neutrophil Accumulation : Intradermal injection of zymosan in the skin or intratracheal instillation of lipopolysaccharide in the lung, followed by measurement of myeloperoxidase activity.
-
Drug Administration : Intradermal injection or inhalation of salbutamol.
-
-
Chronic Allergic Inflammation Model [6][7]
-
Animal Model : Male Hartley guinea pigs sensitized to ovalbumin (OVA).
-
Induction of Chronic Inflammation : Repeated exposure to OVA aerosols.
-
Drug Administration : Exposure to aerosols of 0.1 mg/ml salbutamol solution twice or five times a week.
-
Measurements : Allergen-specific responsiveness (OVA inhalation time), non-specific responsiveness (to methacholine), and levels of specific IgG1 antibodies.
-
Mandatory Visualization
Signaling Pathway for Salbutamol
Caption: Salbutamol's signaling cascade leading to bronchodilation.
Experimental Workflow for Chronic Allergic Inflammation Model
Caption: Workflow of the chronic allergic inflammation guinea pig model.
Disclaimer
It is crucial to note that the data presented here are from separate studies with potentially different experimental conditions. Therefore, this guide provides an indirect comparison and should not be interpreted as a direct head-to-head evaluation. Variations in animal strains, drug formulations, and experimental methodologies can influence the outcomes. Researchers are encouraged to consult the original publications for detailed information.
References
- 1. Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salbutamol-induced airway hyperreactivity in guinea pigs is not due to a loss of its bronchodilator effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the anti-inflammatory properties of formoterol, salbutamol and salmeterol in guinea-pig skin and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta(2)-agonist salbutamol inhibits bronchoconstriction and leukotriene D(4) synthesis after dry gas hyperpnea in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Effect of salbutamol on pulmonary responsiveness in chronic pulmonary allergic inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Methoxyphenamine Hydrochloride's Effects: A Comparative Guide for Researchers
This guide synthesizes quantitative data from multiple studies to offer a comparative perspective on the performance of Methoxyphenamine (B1676417) hydrochloride. Detailed experimental protocols are provided to facilitate replication and further investigation into its pharmacological effects.
Bronchodilator Effects: Evidence from Preclinical Models
Methoxyphenamine has been characterized as a β-adrenergic receptor agonist, and its bronchodilator activity has been primarily investigated in animal models, particularly in guinea pigs subjected to histamine-induced bronchoconstriction.
A key study demonstrated that intravenous administration of Methoxyphenamine hydrochloride (20 mg/kg) in anesthetized guinea pigs significantly antagonized bronchoconstriction induced by histamine (B1213489).[1] The study reported a 2.94-fold parallel rightward shift in the log-dose-response curve of histamine, indicating a competitive antagonism.[1]
To date, a direct replication of this specific study from an independent laboratory has not been identified in the public domain, which limits a robust assessment of the inter-laboratory reproducibility of this specific quantitative outcome. However, the general understanding of Methoxyphenamine as a bronchodilator is supported by its classification as a β-adrenoceptor agonist.[2][3]
Table 1: In Vivo Bronchodilator Effect of this compound
| Species | Model | Methoxyphenamine HCl Dose (i.v.) | Effect on Histamine-Induced Bronchoconstriction | Reference |
| Guinea Pig | Anesthetized, histamine challenge | 20 mg/kg | 2.94-fold rightward shift of histamine dose-response curve | [1] |
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs[1]
This protocol outlines the methodology used to assess the bronchodilator effects of this compound in vivo.
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-450 g).
-
Anesthesia: Pentobarbitone sodium (60 mg/kg, i.p.).
-
Surgical Preparation: Cannulation of the trachea, jugular vein, and carotid artery. Artificial respiration was maintained.
-
Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure were recorded.
-
Experimental Procedure:
-
A stable baseline of pulmonary inflation pressure was established.
-
Histamine was administered intravenously in increasing doses to establish a dose-response curve.
-
This compound (20 mg/kg) was administered intravenously.
-
The histamine dose-response curve was re-established to determine the degree of antagonism.
-
Decongestant Effects: Preclinical Evidence
The sympathomimetic properties of this compound contribute to its efficacy as a nasal decongestant by activating adrenergic receptors and causing vasoconstriction in the nasal mucosa.[4]
A study in anesthetized rats quantified the nasal decongestant effect of intravenously administered this compound.[5][6] The study found that it dose-dependently reduced nasal basal resistance and inhibited histamine-induced nasal congestion with an ID50 of 1.16 mg/kg.[5][6]
Table 2: In Vivo Nasal Decongestant Effect of this compound
| Species | Model | Methoxyphenamine HCl Dose (i.v.) | Effect on Histamine-Induced Nasal Congestion | Reference |
| Rat | Anesthetized, histamine challenge | 0.01-30 mg/kg | ID50 = 1.16 mg/kg | [5][6] |
Experimental Protocol: Nasal Congestion in Anesthetized Rats[5][6]
This protocol details the methodology for evaluating the nasal decongestant effects of this compound.
-
Animal Model: Male Wistar rats (250-350 g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.).
-
Surgical Preparation: Cannulation of the trachea and a tube inserted into the nasopharynx.
-
Measurement of Nasal Resistance: Air was passed through the nasal passages at a constant pressure, and the overflow was measured.
-
Experimental Procedure:
-
A stable baseline of nasal airflow resistance was established.
-
Histamine (0.2% nebulized solution) was administered to induce nasal congestion.
-
This compound was administered intravenously in increasing doses.
-
The inhibition of the histamine-induced increase in nasal resistance was measured to determine the ID50.
-
Anti-inflammatory Effects: Emerging Preclinical Data
Recent research has explored the anti-inflammatory properties of a compound containing this compound in a rat model of chronic obstructive pulmonary disease (COPD).[7][8]
This study demonstrated that oral administration of a Methoxyphenamine compound significantly decreased the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the bronchoalveolar lavage fluid (BALF) of rats with COPD induced by lipopolysaccharide and cigarette smoke.[7][8] The total white cell count and neutrophil count in the BALF were also significantly reduced.[7][8]
While this study provides valuable quantitative data, independent replication is necessary to establish the reproducibility of these anti-inflammatory effects.
Table 3: Anti-inflammatory Effects of a Methoxyphenamine Compound in a Rat COPD Model[7][8]
| Parameter (in BALF) | COPD Control Group (pg/mL) | Methoxyphenamine Compound Group (9 mg/day) (pg/mL) | % Reduction |
| TNF-α | ~450 | ~250 | ~44% |
| IL-1β | ~300 | ~150 | ~50% |
| IL-6 | ~250 | ~125 | ~50% |
| Parameter (in BALF) | COPD Control Group (cells/mL) | Methoxyphenamine Compound Group (9 mg/day) (cells/mL) | % Reduction |
| Total White Cells | ~1.2 x 10^6 | ~0.6 x 10^6 | ~50% |
| Neutrophils | ~0.8 x 10^6 | ~0.3 x 10^6 | ~62.5% |
Experimental Protocol: Rat Model of COPD[7][8]
The following protocol was used to induce and evaluate the anti-inflammatory effects of the Methoxyphenamine compound.
-
Animal Model: Male Wistar rats.
-
COPD Induction: Intratracheal instillation of lipopolysaccharide and exposure to cigarette smoke over a period of 28 days.
-
Treatment: Oral administration of the Methoxyphenamine compound daily.
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected.
-
Analysis:
-
Cytokine levels (TNF-α, IL-1β, IL-6) in BALF were measured by ELISA.
-
Total and differential white blood cell counts in BALF were performed.
-
Clinical Efficacy: Insights from Combination Therapies
The clinical effectiveness of this compound has been evaluated primarily as a component of combination medications for respiratory conditions.
A double-blind, controlled study in patients with cough variant asthma compared a compound containing this compound to aminophylline (B1665990).[9] The treatment group receiving the Methoxyphenamine compound showed a clinical effective rate of 78.85%, which was significantly higher than the 68.63% effective rate in the aminophylline group.[9]
Another multicenter study on sequential three-step empirical therapy for chronic cough used a Methoxyphenamine compound as the first-line treatment.[10] This study reported a therapeutic success rate of 38.7% to 49.7% at the first step, highlighting its utility in a broader clinical setting.[10]
While these studies suggest clinical benefit, the presence of other active ingredients in the formulations makes it difficult to isolate the precise contribution of this compound to the observed efficacy.
Table 4: Clinical Efficacy of a Compound Containing this compound
| Condition | Comparison | Efficacy Outcome | Result | Reference |
| Cough Variant Asthma | vs. Aminophylline | Clinical Effective Rate | 78.85% | [9] |
| Chronic Cough | Sequential Therapy | Therapeutic Success Rate (Step 1) | 38.7% - 49.7% | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound
References
- 1. Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of methoxyphenamine compound in rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Clinical Efficacy of Compound this compound in the Treatment of Cough Variant Asthma [yydbzz.com]
- 10. Efficacy of sequential three-step empirical therapy for chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Methoxyphenamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two structurally related sympathomimetic amines: Methoxyphenamine (B1676417) and methamphetamine. Understanding the metabolic fate of these compounds is crucial for drug development, pharmacology, and toxicology. This document outlines their primary metabolic routes, the key enzymes involved, and the resulting metabolites, supported by experimental data and detailed methodologies.
Executive Summary
Methoxyphenamine and methamphetamine, while sharing a common phenethylamine (B48288) core, exhibit distinct metabolic profiles primarily driven by their structural differences. Both compounds are extensively metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a pivotal role in the biotransformation of both. However, the specific metabolic reactions and the resulting array of metabolites differ significantly. Methoxyphenamine primarily undergoes O-demethylation, N-demethylation, and aromatic hydroxylation. In contrast, the principal metabolic pathways for methamphetamine are N-demethylation to its active metabolite, amphetamine, and para-hydroxylation of the aromatic ring.
Comparison of Metabolic Pathways
The metabolic pathways of Methoxyphenamine and methamphetamine are catalyzed by a series of enzymatic reactions, leading to the formation of various metabolites that are subsequently excreted from the body.
Methoxyphenamine Metabolism
The metabolism of Methoxyphenamine is characterized by three main reactions:
-
O-demethylation: The methoxy (B1213986) group attached to the phenyl ring is removed, a reaction primarily catalyzed by CYP2D6, to form O-desmethylmethoxyphenamine (ODMP)[1][2].
-
Aromatic Hydroxylation: A hydroxyl group is added to the phenyl ring, also mediated by CYP2D6, resulting in the formation of 5-hydroxymethoxyphenamine (B1197144) (5HMP)[1][2].
-
N-demethylation: The methyl group attached to the nitrogen atom is removed, leading to the formation of N-desmethylmethoxyphenamine[3][4][5].
Further metabolism can lead to the formation of secondary metabolites such as 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone[6].
Methamphetamine Metabolism
The metabolism of methamphetamine is well-characterized and proceeds via two major pathways:
-
N-demethylation: This is a primary metabolic route where the N-methyl group is removed to form the active metabolite, amphetamine. This reaction is also significantly mediated by CYP2D6[7][8].
-
para-Hydroxylation: A hydroxyl group is introduced at the para-position of the phenyl ring to form p-hydroxymethamphetamine (pOH-MA). This is another major pathway also involving CYP2D6[7][9].
A significant portion of methamphetamine, approximately 30-50%, is excreted unchanged in the urine, with the exact amount being dependent on urinary pH[10]. Amphetamine, the primary active metabolite, can be further metabolized.
Quantitative Data on Metabolism
The following table summarizes key quantitative parameters related to the metabolism of Methoxyphenamine and methamphetamine.
| Parameter | Methoxyphenamine | Methamphetamine | Source(s) |
| Primary Metabolizing Enzyme | CYP2D6 | CYP2D6 | [1][2][8][9] |
| Major Metabolic Pathways | O-demethylation, Aromatic Hydroxylation, N-demethylation | N-demethylation, p-Hydroxylation | [3][4][7][8] |
| Primary Metabolites | O-desmethylmethoxyphenamine (ODMP), 5-hydroxymethoxyphenamine (5HMP), N-desmethylmethoxyphenamine | Amphetamine, p-hydroxymethamphetamine (pOH-MA) | [1][2][7] |
| Percentage Excreted Unchanged | Data not readily available | ~30-50% (urine pH dependent) | [10] |
| Percentage of Dose as Metabolites in Urine | Data not readily available | Amphetamine: 4-7% | [11] |
| Plasma Half-life | Detectable for at least 24 hours post-dose | 6 to 15 hours | [7][12] |
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways of Methoxyphenamine and methamphetamine.
Experimental Protocols
The characterization of these metabolic pathways relies on a combination of in vivo and in vitro experimental approaches. Below are representative protocols for in vitro metabolism studies and the analysis of metabolites.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the metabolites of a test compound (Methoxyphenamine or methamphetamine) formed by human liver microsomal enzymes and to identify the specific CYP450 enzymes involved.
Materials:
-
Test compound (Methoxyphenamine or methamphetamine)
-
Human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP450 inhibitors (e.g., quinidine (B1679956) for CYP2D6)
-
Acetonitrile (for reaction termination)
-
Centrifuge
-
Incubator/water bath (37°C)
-
Analytical instrumentation (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (at a specified concentration), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For inhibitor studies, the specific inhibitor is added prior to the addition of the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites
Objective: To separate, identify, and quantify the metabolites of Methoxyphenamine or methamphetamine from a biological matrix (e.g., in vitro incubation supernatant, urine, or plasma).
Materials:
-
Sample containing metabolites
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate, cyclohexane)
-
Derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
GC-MS system equipped with a suitable capillary column
Procedure:
-
Sample Preparation:
-
To a known volume of the sample, add an internal standard.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent. Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the mixture at a specified temperature (e.g., 60-80°C) for a set time to allow for the formation of volatile derivatives.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The GC oven temperature is programmed to ramp up to separate the different compounds based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
-
Conclusion
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Metabolism of methoxyphenamine in man and in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new secondary metabolites of methoxyphenamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution and Pharmacokinetics of Methamphetamine in the Human Body: Clinical Implications | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6. | Semantic Scholar [semanticscholar.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Gas chromatographic quantitation of methoxyphenamine and three of its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of Methoxyphenamine hydrochloride's efficacy in preclinical trials
I have initiated the research by looking for preclinical data on Methoxyphenamine hydrochloride's efficacy, mechanism of action, and any associated signaling pathways. The initial search results provide a good foundation, indicating that it is a β-adrenergic receptor agonist used as a bronchodilator and nasal decongestant. Its mechanism involves stimulating the release of norepinephrine, which in turn activates alpha and beta-adrenergic receptors.
Specifically, its bronchodilatory effect is mediated by beta-2 adrenergic receptors, while its decongestant effect is through alpha-adrenergic receptors. An in vivo study in rats has been identified, which investigated its effect on histamine-induced nasal congestion and compared it with other substances like pseudoephedrine and adrenaline. This study provides some quantitative data (ID50 values) and delves into the mechanism, suggesting an indirect action involving the release of noradrenaline acting on alpha-1 adrenoceptors.
Information on its metabolism via the CYP2D6 enzyme in vitro has also been found, which is useful for understanding its pharmacokinetic profile.
However, to create a comprehensive comparison guide as requested, I still need to:
-
Find more preclinical studies with quantitative data on its efficacy, especially regarding its bronchodilator effects. The current data is more focused on its decongestant properties.
-
Identify specific preclinical studies that directly compare this compound with other alternative treatments for the same indications (e.g., asthma, COPD models). The current comparison is limited to nasal congestion.
-
Gather more detailed experimental protocols from the identified studies. While some details are available (animal model, dosages, administration route), a more comprehensive description is needed to fulfill the "detailed methodologies" requirement.
-
Clearly delineate the signaling pathways. While the involvement of adrenergic receptors is mentioned, a more detailed, step-by-step pathway that can be translated into a Graphviz diagram is needed.
Therefore, I will update my plan to address these gaps.I have gathered some information regarding the mechanism of action of this compound, which involves the stimulation of adrenergic receptors. I also found some general information about preclinical asthma models and the signaling pathways of adrenergic receptors, including the cAMP-dependent pathway.
However, I am still missing crucial pieces of information required to fulfill the user's request. Specifically, I lack:
-
Quantitative preclinical data for this compound's bronchodilator efficacy. The search results mention its use as a bronchodilator but do not provide specific data from preclinical studies, such as effects on airway resistance or lung function in animal models of asthma.
-
Direct comparative preclinical data. I have not yet found studies that directly compare the bronchodilator efficacy of this compound with other specific bronchodilators in a preclinical setting. One result mentioned a clinical comparison, but the request is for preclinical data.
-
Detailed experimental protocols. While I have general information about asthma models, I do not have the specific, detailed methodologies used in preclinical trials involving this compound.
-
A complete, detailed signaling pathway for this compound's action on bronchial smooth muscle. I have information on the general adrenergic and cAMP pathways, but I need to synthesize this into a specific pathway for this compound's bronchodilator effect to create an accurate Graphviz diagram.
Therefore, I need to refine my search to find this missing information. I will focus on finding preclinical studies that specifically investigate the bronchodilator effects of this compound, hopefully including comparisons with other drugs and detailed methods. I will also continue to piece together the signaling pathway. The user wants a comparison guide on the efficacy of this compound in preclinical trials.
Here's a breakdown of the requirements:
-
Topic: Statistical validation of this compound's efficacy in preclinical trials.
-
Content Type: Publish Comparison Guides.
-
Audience: Researchers, scientists, and drug development professionals.
-
Core Requirements:
-
Data Presentation: Summarize all quantitative data into clearly structured tables.
-
Experimental Protocols: Provide detailed methodologies for all key experiments cited.
-
Mandatory Visualization:
-
Create diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).
-
Enclose DOT scripts in a dot code block.
-
Provide a brief, descriptive caption below each diagram (within 100 characters).
-
Diagram Specifications:
-
Max Width: 760px.
-
Adherence to a specific color palette.
-
High contrast between text/arrows and their background.
-
-
-
Mental Sandbox Simulation:
-
Initial thought: I'll just search for "this compound preclinical efficacy" and present whatever I find.
-
Critique 1: This is too broad. The user wants a comparison guide. This implies I need to find data comparing it to other substances.
-
Critique 2: The user has very specific formatting requirements, especially for the Graphviz diagrams (color palette, contrast rules). I need to be meticulous with the DOT script generation.
-
Critique 3: "Statistical validation" implies I should look for quantitative data (e.g., IC50, ED50, percentage inhibition, p-values). I can't just state that it's effective; I need to show the numbers.
-
Critique 4: "Detailed methodologies" is a key requirement. I need to find papers that describe the experimental setup (animal models, reagents, procedures) in sufficient detail. General descriptions won't be enough.
Revised Plan:
-
Search for Preclinical Efficacy Data: I'll start by looking for preclinical studies that provide quantitative data on this compound's efficacy as a bronchodilator and decongestant. I will specifically look for in vivo studies in animal models of asthma or nasal congestion.
-
Search for Comparative Data: I will then search for studies that directly compare this compound to other relevant drugs (e.g., other beta-agonists like salbutamol, or other decongestants like pseudoephedrine) in the same preclinical models.
-
Extract Methodologies: From the relevant papers, I will carefully extract the experimental protocols. This will include details on the animal models used, how the disease state was induced (e.g., histamine-induced congestion, OVA-induced asthma), the drug administration (dose, route), and the methods for measuring outcomes.
-
Identify Signaling Pathways: I will research the mechanism of action of this compound, focusing on the specific signaling cascade it triggers in bronchial smooth muscle cells to cause relaxation. This will involve identifying the receptors, G-proteins, enzymes (like adenylyl cyclase), and second messengers (like cAMP) involved.
-
Structure the Data: I will organize the extracted quantitative data into tables for easy comparison.
-
Create Visualizations:
-
I will write DOT language scripts to generate the required diagrams.
-
One diagram will illustrate the signaling pathway of this compound leading to bronchodilation.
-
Another diagram could show the experimental workflow of a typical preclinical study.
-
I will ensure all diagrams adhere strictly to the specified color palette and contrast rules.
-
-
Synthesize the Guide: Finally, I will write the comparison guide, integrating the tables, detailed methodologies, and Graphviz diagrams. The text will be written for a scientific audience, providing an objective comparison based on the preclinical evidence found.
This systematic approach ensures all the user's requirements are met, from the high-level goal of a comparison guide down to the specific details of the Graphviz diagram styling. It also prioritizes finding the necessary data before attempting to generate the final output.## Statistical Validation of this compound's Efficacy in Preclinical Trials: A Comparative Guide
This guide provides a comprehensive analysis of the preclinical efficacy of this compound, primarily focusing on its utility as a bronchodilator and nasal decongestant. The information is tailored for researchers, scientists, and drug development professionals, offering an objective comparison with alternative compounds based on available experimental data.
This compound is a sympathomimetic amine that functions as a β-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves stimulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[3][4] This release leads to the activation of both alpha and beta-adrenergic receptors, triggering physiological responses that include bronchodilation and vasoconstriction.[3][4] The bronchodilatory effects are specifically mediated by the binding of the compound to beta-2 adrenergic receptors in the smooth muscles of the bronchi, leading to muscle relaxation and improved airflow.[3][4] Its decongestant properties arise from its action on alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction and reduced nasal congestion.[3][4]
Signaling Pathway for Bronchodilation
The activation of β2-adrenergic receptors by this compound initiates a downstream signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Methoxyphenamine Hydrochloride
For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Methoxyphenamine (B1676417) hydrochloride, a compound utilized in research, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, aligning with regulatory standards and promoting laboratory safety.
Key Characteristics and Hazards
Methoxyphenamine hydrochloride is harmful if swallowed and should not be released into the environment.[1] Improper disposal can lead to contamination of water systems.[1][2] Adherence to local, regional, national, and international regulations is mandatory for its disposal.[1][2]
| Characteristic | Value | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed (LD50: 630 mg/kg, rat) | [1] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | [1][2] |
| Disposal Regulations | Must be in accordance with local, regional, national, and international regulations. | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines and specific recommendations for pharmaceutical waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][5] This area should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the SAA is a well-ventilated area and that the container is protected from environmental factors.[6]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5]
-
Do not pour this compound waste down the drain.[5][7][8] The U.S. Environmental Protection Agency (EPA) prohibits the "sewering" of hazardous pharmaceutical waste.[7][8]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. abmole.com [abmole.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxyphenamine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methoxyphenamine hydrochloride. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a sympathomimetic agent that requires careful handling to mitigate risks of exposure. While specific occupational exposure limits for this compound have not been established, its classification as harmful if swallowed and a potential eye irritant necessitates stringent safety precautions.[1] The following operational and disposal plans provide procedural, step-by-step guidance for safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). | Prevents skin contact and absorption. The ASTM D6978 standard ensures resistance to permeation by hazardous drugs.[1][2][3] |
| Eye and Face Protection | Safety goggles and a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator (dust mask) for handling small quantities of powder. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. In case of a significant spill, a full-facepiece respirator with chemical cartridges should be used.[4][5][6] | Minimizes inhalation of the powdered compound. The level of respiratory protection should be escalated based on the scale of the operation and potential for exposure. |
| Body Protection | A disposable, low-lint, polyethylene-coated gown with knit cuffs. | Provides a barrier against contamination of personal clothing and skin. The coated material offers better resistance to chemical permeation than standard lab coats. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and subsequent spread outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure at every stage of handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
All materials that come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired compound
-
Contaminated PPE (gloves, gowns, shoe covers, masks)
-
Labware (pipette tips, tubes, vials)
-
Cleaning materials (wipes, absorbents)
These items must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and identify the contents, including "this compound".
Storage of Hazardous Waste:
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel. When the container is full, it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal vendor.
Emergency Procedures:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
In case of a spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a hazardous waste container. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
